molecular formula C29H32F3N7O2 B3324377 Befotertinib CAS No. 1835667-63-4

Befotertinib

Katalognummer: B3324377
CAS-Nummer: 1835667-63-4
Molekulargewicht: 567.6 g/mol
InChI-Schlüssel: USOCZVZOXKTJTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Befotertinib is an orally administered, highly selective, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . Its primary research application is in the study of non-small cell lung cancer (NSCLC), particularly for tumors harboring specific EGFR mutations, including both common sensitizing mutations (like exon 19 deletions and L858R) and the acquired resistance mutation T790M . By selectively and irreversibly inhibiting the ATP-binding site of mutant EGFR, this compound blocks the downstream signaling pathways that drive tumor growth and survival, providing a targeted approach for preclinical and translational research . Clinical studies have demonstrated that this compound has significant efficacy in a research setting. A pivotal phase III trial showed that this compound offered a superior median progression-free survival (22.1 months) compared to first-generation TKIs (13.8 months) in models of treatment-naive, advanced EGFR-mutant NSCLC . Furthermore, its activity extends to challenging disease scenarios, showing promise in research models of central nervous system metastases, with a reported median progression-free survival of 19.4 months in such cases . Beyond common mutations, emerging case reports indicate its research value for investigating treatments against rare and complex EGFR mutations, such as G719X and S768I . The compound's profile is characterized by a distinct adverse event spectrum in studies, which includes thrombocytopenia, headache, and pulmonary embolism, providing a full picture for research safety and efficacy analysis . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32F3N7O2/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOCZVZOXKTJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835667-63-4
Record name Befotertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEFOTERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XT2CPR891
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Befotertinib's Covalent Engagement with EGFR C797: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the covalent binding mechanism of befotertinib to the Cysteine 797 (C797) residue of the Epidermal Growth Factor Receptor (EGFR). This compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation TKIs, particularly the T790M mutation, in non-small cell lung cancer (NSCLC). Its efficacy is rooted in the formation of an irreversible covalent bond with C797 within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.

Mechanism of Action: Irreversible Covalent Inhibition

This compound's mechanism of action is characterized by its targeted and irreversible binding to the EGFR kinase domain.[1] Unlike first and second-generation EGFR TKIs that bind reversibly, this compound forms a stable covalent bond with the thiol group of the C797 residue.[1] This cysteine residue is strategically located in the ATP-binding pocket of EGFR. The formation of this covalent adduct permanently inactivates the receptor, thereby blocking the downstream signaling cascades, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are crucial for cell proliferation and survival.[1] This irreversible binding is particularly effective against the T790M resistance mutation, which increases the ATP affinity of the receptor and diminishes the efficacy of competitive inhibitors.[1]

Quantitative Analysis of this compound's Potency

The potency of this compound has been evaluated against various EGFR mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzymatic activity of the specified EGFR variant.

EGFR MutantThis compound IC50 (nM)
L858R/T790M0.04
Exon 19 deletion/T790M0.02
Wild-type EGFR0.5

Data sourced from preclinical studies. The lower the IC50 value, the higher the potency of the inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of covalent inhibitors like this compound. Below are protocols for key experiments used to determine its binding affinity and cellular efficacy.

In Vitro EGFR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay determines the enzymatic activity of EGFR and the inhibitory potency of this compound.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human EGFR protein (wild-type or mutant) and the biotinylated substrate peptide to the desired concentrations in the kinase buffer.

    • Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

    • Prepare detection reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure :

    • Add 2.5 µL of the this compound dilution to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the EGFR enzyme solution and incubate for a defined pre-incubation time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate peptide mixture.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding 5 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis :

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the TR-FRET ratio and plot the results against the logarithm of the this compound concentration.

    • Determine the IC50 values by fitting the data to a four-parameter logistic equation. To determine the kinetic parameters for covalent inhibition (kinact and Ki), the IC50 values are determined at multiple pre-incubation times.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of NSCLC cell lines harboring specific EGFR mutations.

  • Cell Culture and Seeding :

    • Culture NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M mutation) in appropriate media supplemented with fetal bovine serum.

    • Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment :

    • Prepare a serial dilution of this compound in culture media.

    • Remove the old media from the cell plates and add 100 µL of the this compound dilutions to the respective wells.

    • Incubate the plates for 72 hours.

  • MTT Assay and Data Analysis :

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of the this compound concentration to determine the IC50 value.

Mass Spectrometry Analysis of Covalent Binding

This method confirms the covalent modification of EGFR by this compound.

  • Incubation and Sample Preparation :

    • Incubate recombinant EGFR protein with a molar excess of this compound in a suitable buffer at 37°C for a specified time to ensure covalent bond formation.

    • Denature the protein sample and reduce disulfide bonds using DTT, followed by alkylation with iodoacetamide.

    • Digest the protein into smaller peptides using a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis :

    • Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the peptides on a C18 column with a gradient of acetonitrile in 0.1% formic acid.

    • Acquire mass spectra in data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation.

  • Data Analysis :

    • Search the acquired MS/MS spectra against a protein database containing the EGFR sequence using a suitable search engine (e.g., Mascot, Sequest).

    • Identify the peptide containing the C797 residue and look for a mass shift corresponding to the molecular weight of this compound, confirming the covalent adduct. The mass transition for this compound is m/z 568.3 → 72.1.

Visualizations

EGFR Signaling Pathway Inhibition by this compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (with T790M mutation) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound C797 C797 This compound->C797 Covalent Bond Formation C797->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway inhibition by this compound.

Experimental Workflow for Characterizing Covalent Binding of this compound

Covalent_Binding_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis KinaseAssay In Vitro Kinase Assay (TR-FRET) IC50 IC50 Determination KinaseAssay->IC50 Kinetics Kinetic Analysis (kinact/Ki) KinaseAssay->Kinetics MassSpec Mass Spectrometry (LC-MS/MS) Adduct Covalent Adduct Confirmation MassSpec->Adduct CellProlif Cell Proliferation Assay (MTT) CellProlif->IC50

Caption: Workflow for characterizing this compound's covalent binding.

References

Befotertinib's Selectivity for Mutant vs. Wild-Type EGFR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befotertinib (D-0316) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) patients with EGFR mutations.[1][2][3][4] A key characteristic of third-generation EGFR TKIs is their selectivity for inhibiting tumor-driving EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[5] This selectivity profile is crucial for minimizing off-target effects and improving the therapeutic index. This technical guide provides an in-depth analysis of this compound's selectivity, presenting available quantitative data, detailing the experimental protocols used for its characterization, and visualizing the relevant biological pathways and experimental workflows.

Data Presentation: Kinase Inhibition and Cellular Proliferation Assays

Table 1: Enzymatic Assay Data (IC50, nM)

CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (Exon 19 Del)EGFR (L858R/T790M)EGFR (Exon 19 Del/T790M)
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Osimertinib (for comparison) ~200-500<1<111

Note: Data for Osimertinib is representative and compiled from various preclinical studies. The lack of publicly available, specific IC50 values for this compound in enzymatic assays highlights a current gap in the literature.

Table 2: Cell-Based Proliferation Assay Data (IC50, nM)

Cell LineEGFR StatusThis compoundOsimertinib (for comparison)
A549Wild-TypeData not publicly available~500-1000
PC-9Exon 19 DeletionData not publicly available~10-20
H1975L858R/T790MData not publicly available~10-20
Ba/F3 expressing G719X/S768IUncommon MutantEffective (case report)Data not publicly available

Note: While specific IC50 values for this compound in common mutant and wild-type cell lines are not widely published, clinical and preclinical data strongly suggest a high degree of selectivity for mutant EGFR. A case report has shown this compound to be effective in a patient with the uncommon G719X/S768I compound mutation.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of EGFR inhibitors like this compound.

Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains (wild-type and various mutant forms).

Methodology:

  • Reagents and Materials:

    • Recombinant human EGFR kinase domains (WT, L858R, Exon 19 Del, T790M, etc.)

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

    • Test compound (this compound) serially diluted in DMSO

    • Radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • The kinase reaction is initiated by mixing the EGFR enzyme, the peptide substrate, and the test compound at various concentrations in the kinase buffer.

    • The reaction is started by the addition of a mixture of cold ATP and radiolabeled ATP.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

    • The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • The phosphocellulose paper is washed extensively to remove unincorporated radiolabeled ATP.

    • The amount of incorporated radiolabel in the peptide substrate is quantified using a scintillation counter.

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.

    • IC50 values are determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of cancer cell lines with different EGFR statuses.

Methodology:

  • Cell Lines:

    • A panel of human cancer cell lines with known EGFR status (e.g., A549 for WT, PC-9 for Exon 19 Del, H1975 for L858R/T790M).

  • Reagents and Materials:

    • Appropriate cell culture medium and supplements

    • Test compound (this compound) serially diluted in DMSO

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

    • Multi-well plates (e.g., 96-well or 384-well)

  • Procedure:

    • Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound or a DMSO vehicle control.

    • The plates are incubated for a period that allows for multiple cell doublings (typically 72 hours).

    • At the end of the incubation period, a cell viability reagent is added to each well.

    • The signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.

    • The percentage of cell growth inhibition is calculated for each compound concentration relative to the DMSO control.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

EGFR Signaling Pathway and this compound's Mechanism of Action

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR_WT Wild-Type EGFR EGF->EGFR_WT Activates RAS RAS EGFR_WT->RAS Signal PI3K PI3K EGFR_WT->PI3K Signal EGFR_Mut Mutant EGFR (e.g., L858R, T790M) EGFR_Mut->RAS Constitutive Signal EGFR_Mut->PI3K Constitutive Signal RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR_WT Weakly Inhibits This compound->EGFR_Mut Inhibits

Caption: EGFR signaling pathway and the selective inhibition by this compound.

Experimental Workflow for Determining Kinase Inhibitor Selectivity

Experimental_Workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays Enzyme_Prep Prepare Recombinant EGFR Kinases (WT & Mutants) Kinase_Assay Perform Kinase Inhibition Assay Enzyme_Prep->Kinase_Assay IC50_Enzymatic Calculate Enzymatic IC50 Kinase_Assay->IC50_Enzymatic Data_Analysis Compare IC50 Values (Mutant vs. WT) IC50_Enzymatic->Data_Analysis Cell_Culture Culture Cell Lines with Defined EGFR Status Prolif_Assay Perform Cell Proliferation Assay Cell_Culture->Prolif_Assay IC50_Cellular Calculate Cellular IC50 Prolif_Assay->IC50_Cellular IC50_Cellular->Data_Analysis Selectivity_Conclusion Determine Selectivity Profile Data_Analysis->Selectivity_Conclusion

Caption: Workflow for assessing the selectivity of an EGFR kinase inhibitor.

References

The Rise of a Third-Generation EGFR Inhibitor: A Technical Overview of Befotertinib's Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Shanghai, China - Befotertinib (formerly known as D-0316), a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations. Developed by InventisBio and co-developed by Betta Pharmaceuticals, this compound has demonstrated a compelling efficacy and manageable safety profile throughout its preclinical and clinical development. This in-depth guide provides a technical summary of its discovery, mechanism of action, and the key experimental data that have defined its journey from laboratory to clinical practice.

Discovery and Rationale: Overcoming TKI Resistance

First- and second-generation EGFR TKIs, while initially effective in patients with activating EGFR mutations (such as exon 19 deletions and L858R), invariably lead to acquired resistance. The most common mechanism of resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in the EGFR kinase domain, T790M. This "gatekeeper" mutation enhances the receptor's affinity for ATP, thereby reducing the efficacy of earlier-generation inhibitors.

The discovery of this compound was driven by the need for a novel TKI that could effectively inhibit EGFR isoforms with the T790M mutation while sparing wild-type (WT) EGFR to minimize off-target toxicities. The medicinal chemistry program focused on designing a molecule with a covalent binding mechanism, targeting a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding was engineered to provide sustained inhibition of the receptor's signaling activity.

Mechanism of Action and Signaling Pathway

This compound is an orally available, irreversible inhibitor of mutant EGFR. It selectively targets EGFR with activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation. By covalently binding to the C797 residue, this compound blocks the autophosphorylation of the EGFR, thereby inhibiting the activation of downstream signaling pathways critical for tumor cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways.[1] Its high selectivity for mutant EGFR over WT EGFR is a key characteristic, contributing to a more favorable therapeutic window compared to earlier generation TKIs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_outcome EGF EGF (Ligand) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras This compound This compound This compound->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Preclinical Development

In Vitro Studies

While specific IC50 values from the initial discovery phase are not publicly available in peer-reviewed journals, preclinical studies have consistently demonstrated this compound's potent and selective inhibition of EGFR mutations. These studies typically involve enzymatic assays and cell-based proliferation assays.

Experimental Protocol: Enzymatic Kinase Assay (General Methodology)

A representative protocol for an enzymatic kinase assay to determine the inhibitory activity of a compound like this compound would involve the following steps:

  • Reagents and Materials: Recombinant human EGFR kinase domains (wild-type and various mutant forms), ATP, a suitable peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • The EGFR kinase, peptide substrate, and various concentrations of the inhibitor (this compound) are incubated in a kinase reaction buffer.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP generated (which is proportional to kinase activity) is measured using a luminescence-based detection system.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a vehicle control (e.g., DMSO). IC50 values are then calculated by fitting the data to a four-parameter logistic dose-response curve.

Experimental Protocol: Cell Proliferation Assay (General Methodology)

A common method to assess the anti-proliferative activity of this compound in a cellular context is the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Lines: A panel of NSCLC cell lines with different EGFR statuses are used, such as NCI-H1975 (L858R/T790M), PC-9 (exon 19 deletion), and A549 (EGFR wild-type).

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of this compound or a vehicle control.

    • After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.

    • The plate is incubated to stabilize the luminescent signal.

    • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

  • Data Analysis: The data is normalized to the vehicle control, and IC50 values are determined using a non-linear regression model.

In Vivo Studies

Preclinical in vivo studies have shown that this compound exhibits significant anti-tumor activity in xenograft models of NSCLC harboring EGFR mutations.

Experimental Protocol: NSCLC Xenograft Model (General Methodology)

A typical protocol for evaluating the in vivo efficacy of this compound is as follows:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice) are used.

  • Tumor Implantation: Human NSCLC cells (e.g., NCI-H1975) are subcutaneously injected into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered orally at various dose levels, while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Body weight and general health of the mice are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment. The primary endpoint is typically tumor growth inhibition (TGI).

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A1 NSCLC Cell Culture (e.g., NCI-H1975) A2 Subcutaneous Injection into Immunocompromised Mice A1->A2 B1 Tumor Growth to Palpable Size A2->B1 B2 Randomization into Treatment & Control Groups B1->B2 B3 Oral Administration of This compound or Vehicle B2->B3 C1 Regular Measurement of Tumor Volume & Body Weight B3->C1 C2 Endpoint Determination C1->C2 C3 Calculation of Tumor Growth Inhibition (TGI) C2->C3

References

Befotertinib's Activity Against Uncommon EGFR Mutations: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befotertinib (D-0316) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1] While its efficacy against the common EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation is well-documented, its activity profile against uncommon EGFR mutations is an area of growing interest.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's efficacy against these less frequent mutations, details relevant experimental methodologies, and visualizes key biological and experimental pathways.

Mechanism of Action

This compound is designed to selectively and irreversibly bind to the ATP-binding site of the EGFR kinase domain.[1] It forms a covalent bond with the cysteine residue at position 797 (C797), leading to sustained inhibition of EGFR signaling pathways, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are crucial for cell proliferation and survival.[1] A key characteristic of third-generation EGFR TKIs like this compound is their selectivity for mutant EGFR over wild-type EGFR, which is intended to minimize off-target effects and improve the therapeutic window.[1]

Preclinical and Clinical Activity Against Uncommon EGFR Mutations

Comprehensive preclinical data on the inhibitory activity of this compound against a wide range of uncommon EGFR mutations is not extensively available in the public domain. However, emerging clinical evidence and ongoing research are beginning to shed light on its potential in this setting.

Clinical Case Study: G719X and S768I Compound Mutation

A case report has documented the efficacy of this compound in a patient with advanced NSCLC harboring a rare compound EGFR mutation, p.G719X/p.S768I.[3][4] The patient achieved a partial response (PR) with a manageable safety profile, suggesting that this compound is a promising treatment option for this specific combination of uncommon mutations.[3][4]

Patient CharacteristicDetails
Diagnosis Locally advanced unresectable NSCLC
EGFR Mutation p.G719X and p.S768I
Treatment This compound monotherapy
Outcome Partial Response (PR)
Adverse Events Grade 1 rash
Table 1: Summary of a clinical case report on this compound for uncommon EGFR mutations.[3][4]
Ongoing Clinical Trials

A prospective, multi-cohort, single-arm Phase II clinical trial (NCT06863506) is currently evaluating the efficacy and safety of this compound in patients with advanced or metastatic NSCLC with non-classical EGFR mutations. This study includes a cohort specifically for patients with uncommon mutations such as G719X, L861Q, or S768I, and another cohort for patients with EGFR exon 20 insertion mutations.[5][6] The primary endpoint of this trial is the objective response rate (ORR).[5][6]

Another clinical trial is investigating the combination of this compound and Icotinib as a first-line treatment for NSCLC with uncommon EGFR mutations, including G719X, S768I, and L861Q.[7][8]

The results from these ongoing trials will be crucial in establishing the clinical utility of this compound for a broader range of uncommon EGFR mutations.

Experimental Protocols

Detailed, this compound-specific experimental protocols are not publicly available. However, based on standard methodologies in the field of cancer biology and drug development, the following sections outline the likely experimental approaches used to evaluate the activity of this compound.

Kinase Inhibition Assay

The inhibitory activity of this compound against various EGFR mutants is typically determined using a biochemical kinase assay.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against purified wild-type and mutant EGFR kinase domains.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human EGFR proteins (wild-type and various mutants) are purified. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is used.

  • Assay Reaction: The kinase reaction is performed in a buffer containing the EGFR enzyme, the substrate, ATP, and varying concentrations of this compound. The reaction is typically incubated at room temperature for a set period (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. A common method is the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to generate a luminescent signal from ADP.[9]

  • Data Analysis: The luminescent signal is plotted against the this compound concentration, and the IC50 value is calculated using a non-linear regression model.

Cell Proliferation (Viability) Assay

Cell-based assays are essential to determine the effect of this compound on the proliferation and viability of cancer cells harboring specific EGFR mutations.

Objective: To determine the IC50 value of this compound in engineered or patient-derived cell lines expressing uncommon EGFR mutations.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., Ba/F3, a murine pro-B cell line that is dependent on cytokine signaling and can be engineered to express specific EGFR mutants) are cultured under standard conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using various methods:

    • Colorimetric Assays (e.g., MTT, XTT): These assays measure the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.[10]

    • Luminescence-based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[10]

  • Data Analysis: The absorbance or luminescence readings are normalized to untreated control cells, and the IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

In Vivo Tumor Xenograft Model

To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models are utilized.

Objective: To assess the ability of this compound to inhibit tumor growth in mice bearing tumors derived from cancer cells with uncommon EGFR mutations.

Methodology:

  • Tumor Implantation: Human NSCLC cell lines with specific uncommon EGFR mutations are injected subcutaneously into immunocompromised mice.

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various doses.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target engagement).

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Shc Shc EGFR->Shc Phosphorylation PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Shc->Grb2_SOS Akt Akt PI3K->Akt PKC PKC PLCg->PKC Proliferation Proliferation STAT->Proliferation Raf Raf Ras->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation mTOR->Survival This compound This compound This compound->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 against EGFR mutants) Cell_Assay Cell Proliferation Assay (IC50 in mutant cell lines) Kinase_Assay->Cell_Assay Xenograft In Vivo Xenograft Model (Tumor growth inhibition) Cell_Assay->Xenograft Phase_I Phase I Trial (Safety & Dosage) Xenograft->Phase_I Phase_II Phase II Trial (Efficacy in specific populations, e.g., uncommon mutations) Phase_I->Phase_II Phase_III Phase III Trial (Comparison to standard of care) Phase_II->Phase_III Start Drug Discovery (this compound) Start->Kinase_Assay

Caption: General experimental workflow for evaluating this compound's activity.

Logical Relationship of this compound's Mechanism of Action

Mechanism_of_Action Uncontrolled_Proliferation Uncontrolled Cell Proliferation & Tumor Growth Mutant_EGFR Constitutively Active Mutant EGFR Mutant_EGFR->Uncontrolled_Proliferation Pathway_Inhibition Inhibition of Downstream Signaling Pathways (e.g., PI3K/AKT, MAPK) This compound This compound This compound->Mutant_EGFR Irreversible Binding to C797 This compound->Pathway_Inhibition Blocks Phosphorylation Apoptosis Induction of Apoptosis Pathway_Inhibition->Apoptosis Tumor_Regression Tumor Regression Apoptosis->Tumor_Regression

Caption: this compound's mechanism leading to tumor regression.

Conclusion

This compound holds promise for the treatment of NSCLC driven by uncommon EGFR mutations, as evidenced by early clinical findings. Its targeted mechanism of action and favorable selectivity profile make it a strong candidate for further investigation in this heterogeneous patient population. The ongoing clinical trials are anticipated to provide more definitive data on its efficacy and safety across a wider spectrum of uncommon EGFR mutations, potentially expanding the therapeutic options for these patients. As more data becomes available, a clearer understanding of the specific uncommon mutations most sensitive to this compound will emerge, further enabling a personalized medicine approach in the management of EGFR-mutant NSCLC.

References

Methodological & Application

Determining the IC50 of Befotertinib in H1975 Lung Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Befotertinib (also known as DZD9008) in the H1975 non-small cell lung cancer (NSCLC) cell line. H1975 cells harbor both the L858R activating mutation and the T790M resistance mutation in the epidermal growth factor receptor (EGFR), making them a critical model for evaluating third-generation EGFR tyrosine kinase inhibitors (TKIs) like this compound. This guide includes comprehensive methodologies for cell culture, cytotoxicity assays, and data analysis, alongside schematic diagrams to illustrate key pathways and workflows.

Introduction

This compound is a potent, irreversible third-generation EGFR-TKI specifically designed to target EGFR mutations, including the T790M resistance mutation that often emerges after treatment with first or second-generation EGFR inhibitors. The NCI-H1975 cell line is a widely used in vitro model for studying drug resistance in NSCLC due to its characteristic EGFR L858R/T790M double mutation. Determining the IC50 value of this compound in these cells is a fundamental step in assessing its preclinical efficacy and understanding its therapeutic potential.

Data Presentation

The inhibitory activity of this compound and other relevant EGFR inhibitors against the H1975 cell line is summarized below. It is important to note that while a specific IC50 value for this compound in H1975 cells is not publicly available in a singular, definitive source, preclinical studies have established its potent activity in cell lines with the same EGFR mutations.

CompoundTargetH1975 IC50 (Cell Viability)Reference
This compound (DZD9008) EGFR (L858R/T790M)1 - 22 nM (pEGFR downregulation) [1]
OsimertinibEGFR (L858R/T790M)5 nM[2]
RociletinibEGFR (L858R/T790M)23 nM[2]
AfatinibEGFR (L858R/T790M)57 nM[2]
ErlotinibEGFR (L858R/T790M)1185 nM[2]

Note: The IC50 for this compound is presented as a range based on the downregulation of phosphorylated EGFR in a panel of cell lines including those with the L858R/T790M mutation.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow A 1. H1975 Cell Culture (RPMI-1640 + 10% FBS) B 2. Cell Seeding (96-well plate) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (72 hours) C->D E 5. MTT Assay (Addition of MTT reagent) D->E F 6. Formazan Solubilization (Addition of DMSO) E->F G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Experimental workflow for IC50 determination using MTT assay.

Experimental Protocols

H1975 Cell Culture Protocol

Materials:

  • NCI-H1975 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Cells: Thaw the cryopreserved vial of H1975 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Plating: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralization and Resuspension: Add 8-10 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Splitting: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to new T-75 flasks containing pre-warmed complete growth medium.

  • Routine Maintenance: Change the culture medium every 2-3 days.

IC50 Determination using MTT Assay

Materials:

  • H1975 cells in exponential growth phase

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest H1975 cells and perform a cell count. Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a series of this compound dilutions in complete growth medium from the stock solution. A typical concentration range for initial experiments could be from 0.1 nM to 1000 nM. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Drug Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.

Conclusion

This document outlines the necessary protocols and background information for the successful determination of this compound's IC50 in H1975 lung cancer cells. The provided methodologies for cell culture and MTT assay are standard and robust, ensuring reliable and reproducible results. The summarized data and pathway diagrams offer a clear context for understanding the mechanism of action of this third-generation EGFR inhibitor in a clinically relevant cancer model. These resources are intended to support researchers in their efforts to evaluate novel anticancer agents and advance the field of targeted cancer therapy.

References

Application Notes and Protocols for Western Blot Analysis of p-EGFR after Befotertinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of Befotertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The protocols detailed below are designed to enable researchers to effectively measure the inhibition of EGFR phosphorylation (p-EGFR) in response to this compound treatment in non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations.

Introduction to this compound and EGFR Signaling

This compound is an irreversible EGFR-TKI specifically designed to target sensitizing EGFR mutations as well as the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1] The epidermal growth factor receptor is a transmembrane protein that, upon ligand binding, dimerizes and undergoes autophosphorylation on several tyrosine residues. This phosphorylation event activates downstream signaling cascades, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[2] In many NSCLC cases, mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.[2] this compound covalently binds to a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to its irreversible inactivation and subsequent blockade of downstream signaling.[2]

Western blotting is a fundamental technique to elucidate the mechanism of action of drugs like this compound by directly measuring the levels of phosphorylated EGFR (p-EGFR) and other downstream signaling proteins. By quantifying the reduction in p-EGFR levels after this compound treatment, researchers can assess the drug's potency and efficacy.

Data Presentation

The following tables are structured to present quantitative data from Western blot analysis of p-EGFR levels after this compound treatment.

Disclaimer: The data presented in the following tables is for illustrative purposes only and is based on typical results observed with third-generation EGFR TKIs. Specific quantitative data for this compound was not publicly available in the searched literature. Researchers should generate their own data following the provided protocols.

Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by this compound in EGFR-mutant NSCLC Cells

Treatment GroupThis compound Concentration (nM)p-EGFR (Tyr1068) Relative Densitometry UnitsTotal EGFR Relative Densitometry Unitsp-EGFR / Total EGFR Ratio% Inhibition of p-EGFR
Vehicle Control0 (DMSO)1.001.001.000%
This compound10.650.980.6634%
This compound100.251.010.2575%
This compound500.080.990.0892%
This compound1000.030.970.0397%

Table 2: Time-Course of EGFR Phosphorylation Inhibition by this compound in EGFR-mutant NSCLC Cells

Treatment GroupTreatment Duration (hours)p-EGFR (Tyr1068) Relative Densitometry UnitsTotal EGFR Relative Densitometry Unitsp-EGFR / Total EGFR Ratio% Inhibition of p-EGFR
Vehicle Control01.001.001.000%
This compound (50 nM)10.450.990.4555%
This compound (50 nM)30.151.020.1585%
This compound (50 nM)60.070.980.0793%
This compound (50 nM)240.050.960.0595%

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection: Utilize human NSCLC cell lines with known EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R and T790M mutations).

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Serum Starvation (Optional): For studies investigating ligand-stimulated EGFR phosphorylation, serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment to reduce basal EGFR activity.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete growth medium to the desired final concentrations.

  • Treatment:

    • Dose-Response Experiment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100 nM) for a fixed duration (e.g., 6 hours).

    • Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., 50 nM) for various durations (e.g., 0, 1, 3, 6, 24 hours).

    • Vehicle Control: Treat a set of cells with the same concentration of DMSO used in the highest this compound concentration group.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) protein assay.

Protocol 2: Western Blot Analysis of p-EGFR
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an 8% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-EGFR band intensity to the total EGFR band intensity to account for any variations in total EGFR expression. Further normalize to the loading control to correct for differences in protein loading.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/RAF/MEK/ERK Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds p_EGFR p-EGFR EGFR->p_EGFR This compound This compound This compound->EGFR Irreversibly Binds (Inhibits ATP Binding) ATP ATP ATP->p_EGFR PI3K PI3K p_EGFR->PI3K RAS RAS p_EGFR->RAS AKT AKT PI3K->AKT Proliferation_Survival_PI3K Cell Proliferation & Survival AKT->Proliferation_Survival_PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_RAS Cell Proliferation & Survival ERK->Proliferation_Survival_RAS

Caption: EGFR signaling pathway and the mechanism of action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture 1. Cell Culture (EGFR-mutant NSCLC cells) Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to PVDF SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-EGFR, Total EGFR, Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis of p-EGFR.

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_analysis Analysis cluster_outcome Expected Outcome Hypothesis This compound inhibits EGFR phosphorylation in a dose- and time- dependent manner. Dose_Response Dose-Response Study: - Vehicle Control - Increasing concentrations  of this compound Hypothesis->Dose_Response Time_Course Time-Course Study: - Vehicle Control - Fixed concentration of  this compound over time Hypothesis->Time_Course Western_Blot Western Blot for: - p-EGFR - Total EGFR - Loading Control Dose_Response->Western_Blot Time_Course->Western_Blot Quantification Densitometric Quantification Western_Blot->Quantification Outcome Demonstration of this compound's potency and efficacy in inhibiting EGFR signaling. Quantification->Outcome

References

Application Notes: Evaluating the Efficacy of Befotertinib using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Befotertinib (D-0316) is a third-generation, orally active, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is specifically designed to target EGFR mutations, including the T790M resistance mutation, which often emerges in non-small cell lung cancer (NSCLC) patients after treatment with first- or second-generation EGFR TKIs.[1][4] this compound covalently binds to the cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of EGFR-mediated signaling pathways and ultimately, tumor cell death.[1]

Assessing the cytotoxic and cytostatic effects of compounds like this compound is a critical step in drug development. Cell viability assays are fundamental tools for this purpose, providing quantitative data on how a drug affects a cell population. This document provides detailed protocols for two of the most common and robust viability assays: the MTT assay and the CellTiter-Glo® Luminescent Assay, tailored for use with this compound.

This compound's Mechanism of Action

EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and autophosphorylates its tyrosine kinase domain.[5][6] This activation triggers downstream signaling cascades, principally the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[7][8] In many cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth.[5]

This compound exerts its anti-cancer effects by irreversibly inhibiting this signaling. By blocking the tyrosine kinase activity of mutant EGFR, it prevents the activation of the MAPK and PI3K/AKT pathways, thereby inhibiting the proliferation and survival of cancer cells.[1][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by this compound.

General Experimental Workflow

The process for evaluating this compound's effect on cell viability generally follows a standardized workflow, regardless of the specific assay used. The key stages involve cell plating, treatment with the compound, incubation, and finally, the addition of assay-specific reagents to measure cell viability.

Caption: General workflow for a cell viability experiment.

Data Presentation: Recommended Experimental Parameters

Successful and reproducible cell viability assays depend on careful optimization of several parameters. The following table provides recommended starting points for researchers using this compound with the MTT and CellTiter-Glo assays. These values should be optimized for specific cell lines and experimental conditions.

ParameterMTT AssayCellTiter-Glo® AssayNotes
Cell Line Examples EGFR-mutant NSCLC lines (e.g., NCI-H1975, HCC827)EGFR-mutant NSCLC lines (e.g., NCI-H1975, HCC827)Select cell lines based on EGFR mutation status (e.g., T790M positive/negative).
Seeding Density 1,000 - 15,000 cells/well1,000 - 10,000 cells/wellOptimize for logarithmic growth during the assay period. Density varies by cell line.[10]
This compound Conc. 0.01 nM - 10 µM0.01 nM - 10 µMUse a wide range with serial dilutions (e.g., 1:3 or 1:10) to determine the IC50 value.
Incubation Time 48 - 72 hours48 - 72 hoursThe treatment period should be sufficient to observe a biological effect.
Assay Principle Metabolic Activity (Mitochondrial Dehydrogenase)ATP QuantificationMTT measures enzymatic reduction; CellTiter-Glo measures ATP as a marker of viable cells.[11]
Detection Method Colorimetric (Absorbance at ~570 nm)Luminescence (RLU)MTT requires a solubilization step[12]; CellTiter-Glo is a homogeneous "add-mix-measure" assay.[13]

Protocol 1: MTT Cell Viability Assay with this compound

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[14] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. These crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.

Materials and Reagents

  • EGFR-mutant cell line (e.g., NCI-H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[14]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Experimental Protocol

  • Cell Seeding: a. Harvest and count cells, ensuring viability is >90%. b. Dilute cells in complete culture medium to the optimized seeding density (e.g., 5,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells with medium only for background control. e. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range would be 0.01 nM to 10 µM. b. Include a vehicle control (e.g., 0.1% DMSO) corresponding to the highest concentration of solvent used. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control. d. Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.[14]

  • MTT Addition and Incubation: a. After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[12] b. Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, visible purple formazan crystals will form in viable cells.[15]

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[14] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[15]

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Data Analysis

  • Subtract the average absorbance of the medium-only background wells from all other readings.

  • Express the viability of treated cells as a percentage of the vehicle-treated control cells:

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Plot the % Viability against the log concentration of this compound.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of this compound required to inhibit cell viability by 50%.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay with this compound

Principle

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[11] The assay reagent contains luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cell membrane, releasing ATP. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP present, and thus, the number of viable cells in culture.[11]

Materials and Reagents

  • EGFR-mutant cell line (e.g., NCI-H1975)

  • Complete cell culture medium

  • Solid white, opaque-walled 96-well plates (to minimize well-to-well crosstalk)[16]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer or microplate reader with luminescence detection capability

Experimental Protocol

  • Cell Seeding: a. Seed cells as described in the MTT protocol (Step 1), but use solid white, opaque-walled 96-well plates. A typical volume is 100 µL per well. b. Include control wells with medium only for background measurement.[13] c. Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment: a. Treat cells with serial dilutions of this compound as described in the MTT protocol (Step 2). b. Incubate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.

  • Reagent Preparation and Luminescence Measurement: a. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions. Thaw the buffer and allow both the buffer and lyophilized substrate to equilibrate to room temperature before mixing.[17] b. Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This is critical for optimal enzyme activity.[13] c. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[13] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17] f. Measure the luminescence of each well using a luminometer.

Data Analysis

  • Subtract the average luminescence of the medium-only background wells from all other readings.

  • Calculate the % Viability relative to the vehicle-treated control cells:

    • % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

  • Plot the % Viability against the log concentration of this compound and determine the IC50 value using non-linear regression as described for the MTT assay.

References

Application Notes and Protocols for Establishing Befotertinib-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befotertinib (D-0316) is a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2][3][4] As with other targeted therapies, the emergence of acquired resistance is a significant clinical challenge.[5] Understanding the mechanisms of resistance to this compound is crucial for the development of next-generation therapies and combination strategies. This document provides detailed protocols for establishing this compound-resistant cell line models in vitro, which are invaluable tools for studying resistance mechanisms and evaluating novel therapeutic approaches.

The primary mechanism of action for this compound is the irreversible covalent binding to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[1] Consequently, a common on-target resistance mechanism to third-generation EGFR TKIs is the acquisition of a tertiary mutation at this site, most notably the C797S mutation, which prevents covalent bond formation.[5] Off-target resistance mechanisms often involve the activation of bypass signaling pathways, such as MET amplification.[6]

Data Presentation: Expected Outcomes

Upon successful generation of this compound-resistant cell lines, a significant shift in the half-maximal inhibitory concentration (IC50) is expected. The following table provides a template for summarizing the anticipated quantitative data.

Cell LineParental/ResistantEGFR Mutation StatusThis compound IC50 (nM)Fold Resistance
PC-9 ParentalExon 19 DelValue1
PC-9-BR This compound-ResistantExon 19 Del, T790M, C797SValue>100
H1975 ParentalL858R, T790MValue1
H1975-BR This compound-ResistantL858R, T790M, C797SValue>100
HCC827 ParentalExon 19 DelValue1
HCC827-BR This compound-ResistantExon 19 Del, MET amplificationValue>50

Note: The IC50 and fold resistance values are illustrative and will need to be determined experimentally.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines using Stepwise Dose Escalation

This is the most common and generally more successful method for generating acquired resistance in vitro.[7]

Materials:

  • This compound (D-0316)

  • Appropriate NSCLC cell line (e.g., PC-9, H1975, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Microplate reader for viability assays

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells at an appropriate density in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

  • Initiate Continuous Exposure:

    • Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10-IC20 (approximately 10-20% of the initial IC50).

    • Maintain the cells in this concentration, changing the medium every 2-3 days.

  • Stepwise Dose Escalation:

    • Once the cells resume a normal growth rate comparable to the parental line, increase the concentration of this compound by 1.5 to 2-fold.

    • Initially, a significant amount of cell death is expected. Continue to culture the surviving cells.

    • Repeat this stepwise increase in concentration every 2-4 weeks, or once the cell population has stabilized and is growing robustly.

  • Establishment of the Resistant Line:

    • Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

    • At this point, the cell line is considered resistant. It is advisable to maintain the resistant cell line in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.

  • Characterization of Resistant Cells:

    • Confirm the degree of resistance by performing a cell viability assay and calculating the new IC50 for this compound.

    • Analyze the genetic and protein expression changes in the resistant cells (e.g., Sanger sequencing or next-generation sequencing for EGFR mutations, FISH for MET amplification, Western blotting for signaling pathway proteins).

Protocol 2: Single High-Dose Exposure (Pulse Selection)

This method can sometimes select for pre-existing resistant clones within a heterogeneous population.

Procedure:

  • High-Dose Treatment:

    • Plate a large number of parental cells (e.g., 1x10^7) in a large culture flask.

    • Treat the cells with a high concentration of this compound (e.g., 5-10 times the IC50) for a short period (e.g., 48-72 hours).

  • Recovery:

    • After the treatment period, remove the this compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

    • Monitor the culture for the outgrowth of surviving colonies. This may take several weeks.

  • Expansion and Characterization:

    • Once colonies are visible, expand them into a new cell line.

    • Characterize the resistance profile and molecular alterations as described in Protocol 1.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Generating this compound-Resistant Cell Lines cluster_setup Initial Setup cluster_method1 Method 1: Stepwise Dose Escalation cluster_method2 Method 2: Single High-Dose Exposure cluster_characterization Characterization start Select Parental NSCLC Cell Line (e.g., PC-9, H1975) ic50 Determine Initial This compound IC50 start->ic50 continuous_exposure Continuous Exposure (IC10-IC20 this compound) ic50->continuous_exposure high_dose High-Dose this compound (5-10x IC50, 48-72h) ic50->high_dose stable_growth Monitor for Stable Cell Growth continuous_exposure->stable_growth dose_increase Gradually Increase This compound Concentration dose_increase->stable_growth resistant_line1 Established This compound-Resistant Cell Line dose_increase->resistant_line1 Cells Tolerate High Concentration stable_growth->dose_increase Growth Resumes characterize Confirm Resistance (IC50) Analyze Molecular Mechanisms (Sequencing, Western Blot, FISH) resistant_line1->characterize recovery Remove Drug and Allow Recovery high_dose->recovery colony_outgrowth Monitor for Colony Outgrowth recovery->colony_outgrowth resistant_line2 Established This compound-Resistant Cell Line colony_outgrowth->resistant_line2 resistant_line2->characterize

Caption: Workflow for generating this compound-resistant cell lines.

signaling_pathway EGFR Signaling and this compound Resistance Mechanisms cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGF EGF EGFR EGFR (Sensitizing Mutation) EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGFR_T790M EGFR (T790M) EGFR_C797S EGFR (T790M/C797S) EGFR_C797S->PI3K EGFR_C797S->RAS MET MET MET->PI3K Bypass Activation MET->RAS Bypass Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits This compound->EGFR_T790M Inhibits This compound->EGFR_C797S Ineffective

Caption: EGFR signaling and this compound resistance pathways.

References

Application Notes and Protocols: Befotertinib in Combination with Chemotherapy for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befotertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the T790M resistance mutation.[1][2][3][4] The combination of targeted therapies like this compound with traditional cytotoxic chemotherapy is a promising strategy to enhance anti-tumor activity, overcome potential resistance mechanisms, and improve patient outcomes.

This document provides an overview of the rationale, available clinical trial information, and generalized protocols for conducting in vivo studies of this compound in combination with chemotherapy. It is important to note that as of the latest literature review, detailed preclinical and clinical data from in vivo studies specifically investigating the combination of this compound with chemotherapy have not yet been publicly released. However, a clinical trial is underway, providing a framework for the experimental design of such studies.

Rationale for Combination Therapy

The combination of a third-generation EGFR TKI like this compound with chemotherapy is supported by a strong scientific rationale:

  • Complementary Mechanisms of Action: this compound specifically targets the ATP-binding site of the EGFR kinase domain, inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1] Chemotherapy agents, such as platinum-based drugs (e.g., carboplatin, cisplatin) and anti-metabolites (e.g., pemetrexed), induce DNA damage and apoptosis through different mechanisms. The combination of these distinct mechanisms can lead to a synergistic anti-tumor effect.

  • Overcoming Resistance: Tumors can develop resistance to EGFR TKIs through various mechanisms, including the activation of bypass signaling pathways. Chemotherapy can help eliminate TKI-resistant clones, potentially delaying or overcoming acquired resistance.

  • Enhanced Tumor Cell Killing: The cytostatic effects of this compound can potentially sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to a greater overall reduction in tumor burden.

Clinical Trial Overview: this compound and Chemotherapy

A clinical trial (NCT06755684) is currently planned to evaluate the efficacy and safety of neoadjuvant this compound in combination with platinum-based doublet chemotherapy for resectable, locally-advanced EGFR mutation-positive NSCLC.[5][6] While the detailed protocol and results are not yet public, the trial design provides valuable insights for structuring preclinical in vivo studies.

Table 1: Overview of Clinical Trial NCT06755684

Parameter Description
Trial Identifier NCT06755684
Title Neoadjuvant this compound Combined Bevacizumab or Platinum-based Double Chemotherapy for Resectable Locally-advanced EGFR Mutation-positive Non-Small Cell Lung Cancer
Sponsor Peng Zhang, Shanghai Pulmonary Hospital, Shanghai, China
Study Phase Not specified
Interventions - Arm 1: this compound + Bevacizumab- Arm 2: this compound + Platinum-based Double Chemotherapy
Patient Population Patients with resectable stage II-IIIA NSCLC with confirmed EGFR sensitive mutations.
Primary Outcome Major Pathological Response (MPR) rate.
Secondary Outcomes Pathological Complete Response (pCR) rate, Objective Response Rate (ORR), Disease-Free Survival (DFS), Overall Survival (OS), and safety.

Generalized In Vivo Experimental Protocol

The following is a generalized protocol for an in vivo study evaluating this compound in combination with a platinum-based chemotherapy agent (e.g., carboplatin) in a xenograft mouse model of EGFR-mutant NSCLC. This protocol is a template and should be adapted based on the specific cell line, animal model, and research objectives.

1. Cell Culture and Xenograft Model Establishment

  • Cell Line: Use a human NSCLC cell line with a known EGFR activating mutation (e.g., exon 19 deletion or L858R) and preferably a T790M resistance mutation for third-generation TKI studies (e.g., NCI-H1975).

  • Cell Culture: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Xenograft Implantation: Subcutaneously inject a suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.

2. Treatment Regimen

  • Animal Grouping: Once tumors reach a mean volume of 150-200 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., oral gavage of 0.5% methylcellulose)

    • Group 2: this compound monotherapy (e.g., 5-10 mg/kg, oral gavage, daily)

    • Group 3: Chemotherapy monotherapy (e.g., Carboplatin, 50-60 mg/kg, intraperitoneal injection, once weekly)

    • Group 4: this compound + Chemotherapy combination

  • Dosing and Administration:

    • This compound should be formulated in a suitable vehicle for oral administration.

    • Chemotherapy agents should be prepared according to the manufacturer's instructions and administered via the appropriate route (e.g., intraperitoneal or intravenous injection).

    • The treatment schedule for the combination group should be carefully designed to maximize synergy and minimize toxicity. A concurrent or sequential administration schedule can be explored.

  • Treatment Duration: Treat the animals for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.

3. Efficacy and Safety Assessment

  • Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

  • Body Weight and Clinical Observations: Monitor the body weight of the mice and observe for any signs of toxicity (e.g., changes in behavior, posture, or fur) throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as Western blotting to assess the inhibition of EGFR signaling pathways (e.g., p-EGFR, p-AKT, p-ERK).

  • Histological Analysis: Tumor tissues can be fixed in formalin and embedded in paraffin for histological analysis, such as H&E staining and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Data Presentation

All quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 2: Example of In Vivo Efficacy Data Summary

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control1500 ± 150-+5.0 ± 1.5
This compound800 ± 9046.7-2.0 ± 1.0
Chemotherapy950 ± 11036.7-8.0 ± 2.0
This compound + Chemo300 ± 5080.0-10.0 ± 2.5

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the combination of this compound and a DNA-damaging chemotherapy agent. This compound inhibits the EGFR signaling cascade, while chemotherapy induces DNA damage, leading to a dual attack on cancer cell proliferation and survival.

Befotertinib_Chemo_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis This compound This compound This compound->EGFR Inhibits Chemotherapy Chemotherapy (e.g., Carboplatin) Chemotherapy->DNA_Damage

Caption: this compound inhibits EGFR signaling, while chemotherapy induces DNA damage.

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo study of this compound in combination with chemotherapy.

InVivo_Workflow A Cell Culture & NSCLC Xenograft Model Establishment B Tumor Growth to 150-200 mm³ A->B C Randomization into Treatment Groups B->C D Treatment Administration (this compound +/- Chemo) C->D E Monitor Tumor Volume & Animal Health D->E F Endpoint Analysis: Tumor Weight, PK/PD, Histology E->F

Caption: Workflow for in vivo evaluation of this compound and chemotherapy.

Conclusion

The combination of this compound with chemotherapy represents a rational and promising therapeutic strategy for EGFR-mutant NSCLC. While specific in vivo data for this combination is not yet publicly available, the ongoing clinical trial underscores its clinical relevance. The generalized protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the design and execution of their own in vivo studies, which will be critical in elucidating the full therapeutic potential of this combination.

References

Troubleshooting & Optimization

Befotertinib Technical Support Center: Troubleshooting Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with befotertinib in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO at high concentrations.[1][2][3][4][5] It is advisable to use anhydrous, high-purity DMSO to prevent moisture absorption, which can affect the compound's stability and solubility.[5]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into cell culture media. Why is this happening?

A2: This is a common issue for poorly water-soluble compounds like this compound. While highly soluble in DMSO, its solubility significantly decreases when diluted into an aqueous environment like cell culture media. This can lead to the compound "crashing out" or precipitating. The final concentration of DMSO in the media is also a critical factor; most cell lines can tolerate up to 0.5% DMSO, but it is best to keep it below 0.1% to minimize cellular stress and off-target effects.

Q3: What is the maximum concentration of this compound that can be achieved in cell culture media?

Q4: Can I do anything to increase the solubility of this compound in my cell culture experiments?

A4: Yes, several strategies can be employed to improve the solubility of this compound in your working solutions. These include optimizing the dilution process, using a gentle warming and vortexing, and employing solubility enhancers. A detailed troubleshooting guide is provided below. For more persistent solubility issues, using a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be an effective strategy.

Troubleshooting Guide

Issue: Precipitate Formation Upon Dilution in Cell Culture Media

This is the most common issue encountered when preparing working solutions of this compound. The following workflow can help troubleshoot and resolve this problem.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso dmso_ok Is DMSO < 0.1%? check_dmso->dmso_ok optimize_dilution Optimize Dilution Protocol dmso_ok->optimize_dilution Yes reduce_dmso Reduce DMSO in Working Solution dmso_ok->reduce_dmso No use_enhancers Consider Solubility Enhancers optimize_dilution->use_enhancers exp_solubility Determine Experimental Solubility Limit use_enhancers->exp_solubility adjust_conc Adjust Working Concentration exp_solubility->adjust_conc success Solution Clear: Proceed with Experiment adjust_conc->success reduce_dmso->optimize_dilution G cluster_1 Protocol for this compound Working Solution prep_stock 1. Prepare High-Concentration Stock in Anhydrous DMSO (e.g., 10-50 mM) intermediate_dilution 2. Create Intermediate Dilution in DMSO (if necessary) prep_stock->intermediate_dilution warm_media 3. Pre-warm Cell Culture Media to 37°C intermediate_dilution->warm_media final_dilution 4. Add Stock to Media Dropwise while Vortexing warm_media->final_dilution check_precipitate 5. Visually Inspect for Precipitation final_dilution->check_precipitate sonicate 6. (Optional) Sonicate Briefly if Precipitate Forms check_precipitate->sonicate filter_sterilize 7. Sterilize with 0.22 µm Syringe Filter sonicate->filter_sterilize use_immediately 8. Use Immediately filter_sterilize->use_immediately G cluster_2 This compound Mechanism of Action cluster_ras RAS/RAF/MEK/ERK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway egf EGF Ligand egfr Mutant EGFR egf->egfr ras RAS egfr->ras Activates pi3k PI3K egfr->pi3k Activates This compound This compound This compound->egfr Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Invasion erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor survival Cell Survival, Anti-Apoptosis mtor->survival

References

Optimizing Befotertinib Dosage for In Vivo Mouse Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the third-generation EGFR tyrosine kinase inhibitor (TKI), Befotertinib, in in vivo mouse studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as D-0316) is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] It is designed to treat non-small cell lung cancer (NSCLC), particularly cases with the EGFR T790M resistance mutation.[2][3] Its mechanism involves irreversibly binding to the kinase domain of EGFR, which in turn inhibits downstream signaling pathways such as PI3K/AKT and RAS/MAPK, thereby suppressing tumor cell proliferation.

Q2: What are the common mouse models used for this compound studies?

Preclinical studies for EGFR inhibitors like this compound typically utilize xenograft models where human NSCLC cell lines with specific EGFR mutations (e.g., exon 19 deletions, L858R, or T790M) are implanted into immunocompromised mice (e.g., nude or SCID mice).[4][5] Patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from a patient into a mouse, are also increasingly used as they can better recapitulate the heterogeneity of human tumors.[5][6]

Q3: What is a recommended starting dose for this compound in mice?

Given this information, a starting dose of 25-50 mg/kg, administered once daily via oral gavage , would be a reasonable starting point for efficacy studies in mice. However, it is crucial to perform a dose-finding study to determine the maximum tolerated dose (MTD) and optimal efficacious dose for your specific mouse model and experimental conditions.

Q4: How should this compound be formulated for oral administration in mice?

This compound is typically available as a powder. For oral gavage, it can be formulated in a vehicle such as a mixture of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. It is essential to ensure the compound is uniformly suspended before each administration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High toxicity or mouse mortality - Dose is too high (exceeds the MTD).- Formulation is not well-tolerated.- Improper gavage technique.- Perform a dose-escalation study to determine the MTD.- Start with a lower dose and titrate upwards.- Evaluate alternative, well-tolerated vehicle formulations.- Ensure personnel are properly trained in oral gavage techniques.
Lack of tumor growth inhibition - Dose is too low.- The tumor model is resistant to this compound.- Incorrect administration of the drug.- Issues with drug formulation and stability.- Increase the dose in a stepwise manner, monitoring for toxicity.- Verify the EGFR mutation status of your cell line or PDX model.- Ensure consistent and accurate oral gavage.- Prepare fresh drug formulations regularly and ensure proper storage.
Variable tumor response within a treatment group - Inconsistent tumor implantation.- Variation in drug administration.- Heterogeneity of the tumor model (especially in PDX models).- Standardize the tumor cell implantation procedure (number of cells, location).- Ensure precise and consistent volume and concentration for each dose.- Increase the number of mice per group to account for biological variability.
Difficulty with oral gavage - Animal stress.- Improper restraint.- Incorrect needle size or placement.- Handle mice gently to minimize stress.- Use appropriate and consistent restraint methods.- Use a gavage needle of the correct size for the mouse and ensure it is inserted into the esophagus, not the trachea.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in an EGFR-Mutant NSCLC Xenograft Model

Treatment GroupDose (mg/kg/day, p.o.)Mean Tumor Volume Change (%)Mean Body Weight Change (%)
Vehicle Control0+250+5
This compound12.5+150+3
This compound25-30+1
This compound50-65-5
This compound100-75-15 (with signs of toxicity)

Note: This table is for illustrative purposes only and does not represent actual experimental data. Researchers should generate their own dose-response data.

Experimental Protocols

Protocol 1: EGFR-Mutant NSCLC Xenograft Mouse Model and this compound Treatment
  • Cell Culture: Culture human NSCLC cells with a known EGFR mutation (e.g., H1975 with L858R and T790M mutations) in appropriate media and conditions.

  • Tumor Implantation:

    • Harvest cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

    • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

    • Record the initial tumor volume and body weight of each mouse.

  • This compound Administration:

    • Prepare the this compound formulation at the desired concentrations.

    • Administer the designated dose (e.g., 25 mg/kg) or vehicle control to each mouse once daily via oral gavage.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight at least twice a week.

    • Monitor the mice daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when mice show signs of significant toxicity.

  • Data Analysis:

    • Plot the mean tumor volume and mean body weight for each group over time.

    • Statistically analyze the differences in tumor growth between the treatment and control groups.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->EGFR Inhibition

This compound's inhibition of the EGFR signaling pathway.

Experimental_Workflow Cell_Culture 1. Culture EGFR-Mutant NSCLC Cells Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Gavage (this compound or Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint and Data Analysis Monitoring->Endpoint

Workflow for in vivo efficacy studies of this compound.

Troubleshooting_Logic Problem Unexpected Results? Toxicity High Toxicity? Problem->Toxicity Efficacy Lack of Efficacy? Problem->Efficacy Variability High Variability? Problem->Variability Dose_Too_High Dose > MTD Toxicity->Dose_Too_High Yes Formulation_Issue Formulation/Vehicle Issue Toxicity->Formulation_Issue Yes Gavage_Technique Improper Gavage Toxicity->Gavage_Technique Yes Dose_Too_Low Dose Too Low Efficacy->Dose_Too_Low Yes Model_Resistance Resistant Model Efficacy->Model_Resistance Yes Admin_Error Administration Error Efficacy->Admin_Error Yes Implantation_Var Inconsistent Implantation Variability->Implantation_Var Yes Dosing_Var Inconsistent Dosing Variability->Dosing_Var Yes Model_Heterogeneity Model Heterogeneity Variability->Model_Heterogeneity Yes

A logical approach to troubleshooting common issues.

References

Befotertinib in DMSO: A Guide to Storage Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing Befotertinib, maintaining the integrity of the compound in solution is critical for experimental accuracy and reproducibility. This technical guide provides essential information on the stability of this compound when stored in Dimethyl Sulfoxide (DMSO) at -20°C versus -80°C, along with frequently asked questions and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. Storing at -80°C significantly slows down potential degradation processes compared to -20°C.

Q2: How does storage temperature affect the stability of this compound in DMSO?

Q3: Can I freeze-thaw my this compound DMSO stock solution multiple times?

A3: It is advisable to minimize freeze-thaw cycles. Each cycle can introduce atmospheric moisture into the DMSO stock, which may accelerate degradation. For frequent use, it is best practice to aliquot the stock solution into smaller volumes to avoid repeated thawing of the main stock. Studies on other compounds in DMSO have shown that while some are stable over multiple freeze-thaw cycles, this is not universally true for all molecules[2][3].

Q4: What are the signs of this compound degradation in my DMSO stock?

A4: Visual signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your this compound stock is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation peaks and a decrease in the parent compound peak.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using the same this compound stock. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.Prepare fresh dilutions from a new aliquot of the stock solution stored at -80°C. If the problem persists, prepare a fresh stock solution from powder. Consider running an analytical check (e.g., HPLC) on the old stock to confirm degradation.
Precipitate observed in the DMSO stock solution upon thawing. The concentration of this compound may be too high for complete solubility at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the compound completely before use. Ensure the compound is fully dissolved before making further dilutions.
Reduced potency of this compound in cell-based assays. The compound may have degraded over time.Use a fresh aliquot of this compound that has been stored at -80°C. It is also recommended to regularly test the activity of a positive control to ensure the assay is performing as expected.

Stability Data Summary

While specific peer-reviewed quantitative stability data for this compound in DMSO at -20°C and -80°C is limited, the following table is based on general recommendations from suppliers.

Storage Temperature Recommended Storage Duration Expected Stability
-80°CUp to 6 months[1]High stability, minimal degradation expected.
-20°CUp to 1 month[1]Moderate stability, suitable for short-term storage.

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO

This protocol outlines a general method for determining the stability of this compound in DMSO over time using LC-MS/MS.

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure the compound is completely dissolved by vortexing and gentle warming if necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple small-volume, amber glass vials to minimize headspace and light exposure.

    • Designate a set of aliquots for storage at -20°C and another set for storage at -80°C.

    • Reserve a baseline aliquot for immediate analysis (T=0).

  • Sample Analysis at Different Time Points:

    • At designated time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.

    • Allow the aliquots to thaw completely at room temperature.

  • LC-MS/MS Analysis:

    • Prepare a calibration curve using a freshly prepared this compound standard of known concentration.

    • Dilute the thawed samples and the T=0 baseline sample to a suitable concentration for LC-MS/MS analysis.

    • A suitable analytical method would involve a C18 column with a gradient elution using mobile phases of ammonium acetate in water with formic acid and acetonitrile with formic acid.

    • Monitor the transition of m/z 568.3 → 72.1 for this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining against time for each storage temperature to determine the degradation rate.

Visualizations

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Stability_Workflow Start Prepare 10 mM This compound in DMSO Aliquot Aliquot into small volumes Start->Aliquot Store_neg20 Store at -20°C Aliquot->Store_neg20 Store_neg80 Store at -80°C Aliquot->Store_neg80 Timepoints Retrieve samples at defined time points Store_neg20->Timepoints Store_neg80->Timepoints Analysis LC-MS/MS Analysis Timepoints->Analysis Data Quantify and compare to T=0 Analysis->Data Result Determine degradation rate Data->Result

References

Technical Support Center: Minimizing Befotertinib Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Befotertinib in preclinical animal models. The information herein is designed to help anticipate and mitigate common toxicities associated with this third-generation EGFR tyrosine kinase inhibitor.

General Information and Dose Finding

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as D-0316) is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively and irreversibly bind to and inhibit EGFR with both sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation.[1][3] This covalent binding permanently inactivates the receptor, blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival.[3] Its selectivity for mutant EGFR over wild-type (WT) EGFR is intended to minimize off-target effects and reduce toxicity compared to earlier generation TKIs.[4]

Diagram: this compound Mechanism of Action

EGFR Mutant EGFR (e.g., T790M) Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream Activates Proliferation Tumor Cell Proliferation & Survival block X This compound This compound This compound->EGFR Irreversibly Inhibits Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: this compound irreversibly inhibits mutant EGFR, blocking downstream signaling to induce apoptosis.

Q2: What are the primary toxicities observed with this compound in preclinical and clinical studies?

A2: As a class, EGFR inhibitors are known to cause dermatologic and gastrointestinal toxicities due to the inhibition of EGFR in normal tissues.[4][5] For this compound specifically, clinical studies have identified the most common treatment-related adverse events as thrombocytopenia (decreased platelet count) , rash, and diarrhea.[1][6] Other observed toxicities include prolonged QT interval, anemia, and elevated liver transaminases (AST/ALT).[1] Preclinical studies with similar third-generation EGFR TKIs, such as Osimertinib, have shown a comparable range of toxicities in animal models (rats and dogs), including effects on epithelial tissues (skin, gastrointestinal tract), lymphoid tissues, and reproductive organs.[3]

Q3: How should I design a dose-finding and toxicity study for this compound in rodents?

A3: A well-designed dose-ranging study is critical to determine the maximum tolerated dose (MTD) or maximum repeatable dose (MRD) before commencing formal regulatory toxicology studies. A typical approach involves a three-stage protocol:

  • Stage A (Dose Incrementation): Administer single, escalating doses to small groups of animals to provisionally determine the MRD. This stage also provides basic toxicokinetic (TK) data.

  • Stage B (MRD Substantiation): Dose animals daily for at least 7 days at the provisional MRD to confirm its repeatability and gather more extensive TK data.

  • Stage C (Dose-Level Investigation): Administer single doses at levels planned for formal studies to investigate the relationship between dose and TK data.[5][7]

Throughout the study, animals should be monitored for clinical signs of toxicity, body weight changes, and food/water consumption.[8]

Diagram: General Workflow for a Rodent Toxicity Study

start Start: Acclimatize Animals dose_prep Prepare this compound Dosing Formulations start->dose_prep dosing Administer Drug (e.g., Oral Gavage) dose_prep->dosing observe Daily Clinical Observations (Weight, Behavior, Stool) dosing->observe Daily sampling Interim Blood/Tissue Sampling (e.g., for TK, Hematology) observe->sampling Scheduled terminal Terminal Necropsy observe->terminal End of Study sampling->observe histo Histopathology of Target Organs terminal->histo biochem Biochemical Analysis (Blood, Urine) terminal->biochem analysis Data Analysis & Report Generation histo->analysis biochem->analysis

Caption: A standard workflow for conducting a preclinical toxicology study in a rodent model.

Troubleshooting Specific Toxicities

Thrombocytopenia (Decreased Platelet Count)

Q4: My mice are showing decreased platelet counts after this compound administration. What is the likely mechanism and how can I manage this?

A4: Thrombocytopenia is a noted adverse event for this compound.[1][6] While the exact mechanism is not fully elucidated, some TKIs can have off-target effects on hematopoietic progenitor cells or directly affect platelet function.[9] Management in a research setting should focus on monitoring and supportive care.

Troubleshooting Guide: Thrombocytopenia

Issue Possible Cause Recommended Action
Mild to Moderate Thrombocytopenia (e.g., 50-75% reduction from baseline)Direct effect of this compound on megakaryocytes or platelet survival.1. Increase Monitoring: Perform complete blood counts (CBCs) more frequently (e.g., every 3-4 days).2. Consider Dose Reduction: If counts continue to drop, consider a 25-50% dose reduction of this compound.3. Observe for Bleeding: Check for signs of spontaneous bleeding (e.g., hematuria, petechiae).
Severe Thrombocytopenia (e.g., >75% reduction, or signs of bleeding)Significant myelosuppression.1. Interrupt Dosing: Temporarily halt this compound administration.2. Supportive Care: In critical situations, platelet transfusions may be considered, though this is complex in mice and often reserved for acute hemorrhage.[10]3. Thrombopoietin (TPO) Receptor Agonists: Consider administration of a TPO mimetic like Romiplostim to stimulate platelet recovery. This has been shown to be effective in other models of chemotherapy-induced thrombocytopenia.[1][3][10]

Experimental Protocol: Monitoring Platelet Counts in Mice

  • Blood Collection: Collect 20-50 µL of blood from the saphenous or facial vein into a tube containing an anticoagulant (e.g., EDTA).

  • Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine the platelet count.

  • Frequency: For a standard toxicity study, collect samples at baseline (pre-dose), and then weekly. If thrombocytopenia is expected or observed, increase frequency to twice weekly.

  • Data Evaluation: Compare platelet counts in treated groups to the vehicle control group. A significant drop may necessitate dose modification.

Dermatologic Toxicity (Skin Rash)

Q5: My animal models are developing a skin rash. How can I score this and what are the mitigation strategies?

A5: Skin rash (papulopustular or acneiform rash) is a very common on-target toxicity of EGFR inhibitors.[11] It results from the inhibition of EGFR in keratinocytes, which disrupts normal skin development and barrier function.[11][12]

Troubleshooting Guide: Skin Rash

Issue Possible Cause Recommended Action
Mild Rash (Few scattered papules/pustules)On-target EGFR inhibition in the skin.1. Continue Monitoring: Score the rash daily using a standardized grading scale (see below).2. Maintain Hygiene: Ensure clean caging to prevent secondary infections.
Moderate to Severe Rash (Widespread papules/pustules, erythema, discomfort)Significant disruption of skin barrier and inflammatory response.1. Topical Treatments: Consider prophylactic or reactive application of topical agents. Recent studies in rodents show topical JAK inhibitors can ameliorate EGFRi-induced rash without affecting anti-tumor efficacy.[10]2. Systemic Antibiotics: Prophylactic use of tetracycline antibiotics (e.g., doxycycline, minocycline) has been shown to reduce the severity of EGFR inhibitor-induced rash in some models.[11]3. Dose Interruption: For severe, ulcerative, or painful rashes, consider a temporary interruption of this compound dosing until the rash improves to a milder grade.

Experimental Protocol: Scoring Skin Toxicity and Histopathology

  • Clinical Scoring (Macroscopic):

    • Grade 0: Normal skin.

    • Grade 1 (Mild): Few scattered papules or pustules, minimal erythema.

    • Grade 2 (Moderate): More widespread papules/pustules, distinct erythema, potential for itching (observed as increased scratching behavior).

    • Grade 3 (Severe): Confluent papules/pustules, intense erythema, edema, crusting, and potential ulceration.

  • Histopathology Protocol:

    • Sample Collection: At necropsy, collect a full-thickness skin sample from the affected area (commonly the dorsal skin).[13]

    • Fixation: Fix the sample in 10% neutral buffered formalin for at least 24 hours.[14]

    • Processing: Process the tissue, embed in paraffin, and cut 5-µm sections.

    • Staining: Stain sections with Hematoxylin and Eosin (H&E).

    • Evaluation: A pathologist should evaluate for changes such as hyperkeratosis, acanthosis, inflammatory cell infiltration (neutrophils, lymphocytes), folliculitis, and epidermal thinning.[15]

Gastrointestinal Toxicity (Diarrhea)

Q6: My mice are experiencing diarrhea. What is the protocol for managing this side effect?

A6: Diarrhea is a frequent adverse event with EGFR-TKIs.[1][3] The mechanism is thought to involve inhibition of EGFR signaling in gastrointestinal epithelial cells, leading to impaired fluid and electrolyte absorption and increased chloride secretion.[3][16]

Troubleshooting Guide: Diarrhea

Issue Possible Cause Recommended Action
Mild Diarrhea (Loose, unformed stools but no significant weight loss)EGFR inhibition affecting intestinal fluid balance.1. Monitor Closely: Record stool consistency daily and monitor body weight.2. Ensure Hydration: Ensure free access to drinking water or hydration packs.
Moderate to Severe Diarrhea (Watery stools, significant weight loss >10-15%, dehydration)Severe disruption of intestinal function, leading to fluid and electrolyte loss.1. Administer Loperamide: Treat with loperamide, an anti-diarrheal agent.[4][17]2. Dose Reduction/Interruption: If diarrhea persists despite loperamide, or if weight loss is severe, interrupt or reduce the dose of this compound.3. Subcutaneous Fluids: Provide supportive care with subcutaneous injections of sterile saline or lactated Ringer's solution to combat dehydration.

Experimental Protocol: Loperamide Treatment for Diarrhea in Mice

  • Drug Preparation: Prepare a solution of Loperamide hydrochloride in an appropriate vehicle (e.g., sterile saline).

  • Dosage: A typical starting dose in mice is 5-10 mg/kg, administered orally (p.o.) via gavage. The effective dose can vary, with some studies showing efficacy at lower doses (e.g., 0.8 mg/kg).[4]

  • Administration Schedule: Administer loperamide once or twice daily as needed based on the severity and persistence of diarrhea.

  • Monitoring:

    • Observe stool consistency daily. A simple scoring system can be used (e.g., 0=normal pellet, 1=soft/unformed, 2=watery).

    • Record body weight daily. Treatment should be initiated if significant weight loss occurs.

    • Monitor for signs of dehydration (e.g., skin tenting, lethargy).

Quantitative Toxicity Data (Representative Data from Third-Generation EGFR TKIs)

Disclaimer: The following data is derived from preclinical studies of Osimertinib, a similar third-generation EGFR TKI, as specific quantitative preclinical data for this compound is not publicly available. This information should be used as a general guide.

Table 1: Summary of General Toxicology Findings for Osimertinib in Animal Models [3]

SpeciesDurationDose Levels (mg/kg/day)Key Findings & Target OrgansNOAEL (No-Observed-Adverse-Effect Level)
Rat 13 weeks1, 5, 20Epidermal thinning, hair follicle atrophy, gastrointestinal effects, bone marrow hypocellularity, effects on reproductive organs.< 1 mg/kg/day
Dog 13 weeks0.5, 1, 4Ocular lesions (corneal opacity, cataracts), skin and gastrointestinal effects, decreased corpora lutea in females.< 0.5 mg/kg/day

Table 2: Grading of Common Adverse Events in Preclinical Studies

ToxicityGrade 1 (Mild)Grade 2 (Moderate)Grade 3 (Severe)
Skin Rash Scattered papules, minimal erythemaWidespread papules, clear erythema, possible pruritusConfluent rash, intense erythema, crusting, ulceration
Diarrhea Soft/unformed stools, no weight lossWatery stools, weight loss <15%Severe diarrhea, weight loss >15%, dehydration
Thrombocytopenia Platelets 75,000-150,000/µL (example range)Platelets 50,000-74,999/µLPlatelets <50,000/µL or spontaneous bleeding

(Note: Platelet count ranges for grading can vary by institution and specific study protocol.)

References

Technical Support Center: Analysis of Befotertinib and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Befotertinib and its metabolites in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for analyzing this compound and its metabolites in plasma?

A simple and effective protein precipitation method is recommended. This involves adding a solvent like acetonitrile to the plasma sample to denature and precipitate proteins, which can interfere with the analysis. The supernatant can then be directly injected into the LC-MS/MS system.[1][2]

Q2: What are the typical LC-MS/MS parameters for the analysis of this compound and its metabolite D-0865?

A validated method utilizes a C18 analytical column with a gradient elution. The mobile phases typically consist of an aqueous solution with an additive like ammonium acetate and formic acid, and an organic solvent such as acetonitrile with formic acid.[1][2] Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with a Turbo Ion Spray source.[1]

Q3: What are the specific MRM transitions for this compound and its metabolite D-0865?

The established MRM transitions are:

  • This compound: m/z 568.3 → 72.1[1][2]

  • Metabolite D-0865: m/z 554.2 → 497.2[1][2]

  • Internal Standard (Verapamil): m/z 455.2 → 164.9[1][2]

Experimental Protocol: Quantitative Analysis of this compound and D-0865 in Human Plasma

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of this compound and its metabolite D-0865.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL plasma sample, add 20 µL of an internal standard solution (e.g., Verapamil).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 2 µL of the reconstituted sample into the LC-MS/MS system.[1]

2. Liquid Chromatography Conditions

  • Column: ACE Excel 2 Super C18 (50 × 2.1 mm)[1][2]

  • Mobile Phase A: 10 mM ammonium acetate in water with 1% formic acid[1][2]

  • Mobile Phase B: Acetonitrile with 1% formic acid[1][2]

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0-1.0 min: 20% B

    • 1.0-2.0 min: 20-80% B

    • 2.0-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

  • Total Run Time: 4 minutes[1]

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole 5500 with a Turbo Ion Spray source[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters:

    • Curtain Gas: 30 psi

    • Collision Gas: 6 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550 °C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Quantitative Data Summary

The following tables summarize the validation parameters for the LC-MS/MS method for this compound and its metabolite D-0865.

Table 1: Calibration Curve Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1.0 - 500> 0.99
D-08650.5 - 250> 0.99

Table 2: Accuracy and Precision

AnalyteQC LevelIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
This compoundLLOQ< 15< 1585 - 115
Low< 15< 1585 - 115
Medium< 15< 1585 - 115
High< 15< 1585 - 115
D-0865LLOQ< 15< 1585 - 115
Low< 15< 1585 - 115
Medium< 15< 1585 - 115
High< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Matrix Effect (%)
This compoundLow> 8585 - 115
Medium> 8585 - 115
High> 8585 - 115
D-0865Low> 8585 - 115
Medium> 8585 - 115
High> 8585 - 115

Troubleshooting Guide

Issue: No or Low Signal Intensity

Possible Cause Recommended Action
Sample Preparation Issue Ensure proper protein precipitation and complete reconstitution of the sample. Verify the accuracy of pipetting and dilutions.
LC System Problem Check for leaks, blockages, or air bubbles in the LC system.[3] Ensure the column is properly installed and equilibrated.[3] Verify mobile phase composition and flow rate.[3]
MS System Problem Confirm that the MS is properly tuned and calibrated. Check ion source settings, including temperature and gas flows.[3] Ensure the correct MRM transitions are being monitored.
Analyte Degradation Prepare fresh samples and standards. Investigate the stability of this compound and its metabolites under the storage and experimental conditions.

Issue: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Cause Recommended Action
Column Overload Dilute the sample or inject a smaller volume.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase Adjust the mobile phase pH or organic solvent composition to improve peak shape.
Secondary Interactions Ensure the mobile phase additives are appropriate to minimize interactions with residual silanols on the column.

Issue: High Background Noise or Interferences

Possible Cause Recommended Action
Matrix Effects Optimize the sample preparation method to remove more interfering substances from the plasma matrix.[4][5] Consider using a more selective sample preparation technique like solid-phase extraction (SPE).[6]
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.[7]
Carryover Implement a robust needle wash protocol between injections. Inject a blank solvent after a high-concentration sample to check for carryover.
Ion Suppression Adjust the chromatography to separate the analytes from co-eluting matrix components that may cause ion suppression.[5]

Issue: Inconsistent or Irreproducible Results

Possible Cause Recommended Action
Inconsistent Sample Preparation Standardize the sample preparation protocol and ensure consistent execution.[6]
Instrument Variability Regularly perform system suitability tests to monitor instrument performance.
Unstable Internal Standard Verify the stability of the internal standard and ensure it is added consistently to all samples and standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject Sample reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

egfr_signaling_pathway cluster_cell Cancer Cell cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes EGF EGF EGFR Mutant EGFR (T790M) EGF->EGFR Binds PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates This compound This compound This compound->EGFR Inhibits Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Survival

Caption: this compound inhibits the mutant EGFR signaling pathway.

troubleshooting_guide cluster_problems cluster_solutions_signal cluster_solutions_peak cluster_solutions_noise start Problem Encountered no_signal No or Low Signal start->no_signal poor_peak Poor Peak Shape start->poor_peak high_noise High Background Noise start->high_noise check_sample_prep Verify Sample Prep no_signal->check_sample_prep Is sample prep correct? check_lc Check LC System no_signal->check_lc Is LC functioning? check_ms Check MS System no_signal->check_ms Is MS tuned? check_column Check Column Condition poor_peak->check_column Is column healthy? optimize_mobile_phase Optimize Mobile Phase poor_peak->optimize_mobile_phase Is mobile phase optimal? reduce_injection_vol Reduce Injection Volume poor_peak->reduce_injection_vol Is column overloaded? optimize_sample_prep Optimize Sample Prep high_noise->optimize_sample_prep Are there matrix effects? use_hplc_grade Use High-Purity Solvents high_noise->use_hplc_grade Are solvents clean? implement_wash Implement Needle Wash high_noise->implement_wash Is there carryover?

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Technical Support Center: Befotertinib Experiments and Cell Line Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Befotertinib, focusing on how cell line contamination can affect experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is specifically designed to target EGFR mutations, including the T790M resistance mutation, which can arise after treatment with earlier-generation EGFR TKIs.[1][4][5] this compound works by irreversibly binding to the ATP-binding site of the EGFR kinase domain, which blocks downstream signaling pathways and leads to the death of cancer cells with these specific mutations.[1]

Q2: What is cell line contamination and why is it a concern for my this compound experiments?

Q3: What are the most common types of cell line contamination?

The most common types of contamination are:

  • Mycoplasma: These are small bacteria that lack a cell wall and are a frequent and often undetected contaminant in cell cultures.[9][10]

  • Cross-contamination with other cell lines: This occurs when one cell line is unintentionally mixed with another. The contaminating cell line can sometimes proliferate faster and overtake the original culture.

  • Bacterial and Fungal (Yeast, Mold) Contamination: These are often visible to the naked eye (e.g., turbidity, color change in the medium) or under a microscope.[11]

  • Viral Contamination: Viruses can also contaminate cell cultures and affect cellular behavior.[12]

  • Chemical Contamination: This can include impurities in media, sera, or reagents.[7][10]

Q4: How can mycoplasma contamination specifically affect my this compound experiment results?

Mycoplasma contamination can have profound effects on cell cultures that can directly impact the results of this compound experiments.[13] These effects include:

  • Altered Metabolism and Growth: Mycoplasma competes with host cells for essential nutrients, which can slow proliferation rates and alter metabolic activity.[9][14]

  • Changes in Gene and Protein Expression: Mycoplasma can alter the expression of genes and proteins, potentially affecting the EGFR signaling pathway that this compound targets.[14]

  • Chromosomal Aberrations: These can lead to changes in the genetic makeup of the cells.[13][15]

  • Induction of Apoptosis: Some mycoplasma species can induce apoptosis, which could confound the results of a drug designed to cause cancer cell death.[15]

These changes can lead to inaccurate assessments of this compound's potency and efficacy.

Troubleshooting Guide

Issue: Inconsistent IC50 values for this compound in my cell viability assays.

Possible Cause: Cell line contamination, particularly with mycoplasma or a cross-contaminating cell line.

Troubleshooting Steps:

  • Immediate Action: Quarantine Your Cultures

    • Isolate the cell line to prevent further spread of potential contamination.

    • Halt all experiments with this cell line until its integrity can be verified.

  • Authentication and Contamination Testing:

    • Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[16][17][18] This is the gold standard for human cell line authentication.[16]

    • Mycoplasma Detection: Use a reliable mycoplasma detection method. PCR-based assays are highly sensitive.[19] Luminescence-based kits are also a rapid option.[20]

  • Review and Revise Laboratory Practices:

    • Aseptic Technique: Ensure strict aseptic technique is being followed by all laboratory personnel.

    • Reagent and Media Screening: Regularly test all reagents, media, and sera for contamination.

    • Quarantine New Cell Lines: Always quarantine and test new cell lines upon receipt before introducing them into the general lab stock.[16]

  • Data Analysis and Interpretation:

    • If contamination is detected, all data generated with the contaminated cell line should be considered unreliable.

    • After obtaining a clean, authenticated cell line, repeat the this compound experiments.

Data Presentation

Table 1: Impact of Mycoplasma Contamination on Cellular Processes Relevant to this compound Experiments

Cellular ProcessEffect of Mycoplasma ContaminationPotential Impact on this compound Experiments
Cell Proliferation Inhibition or alteration of growth rate[8][14]Inaccurate determination of IC50 values in cell viability assays.
Nutrient Availability Depletion of essential nutrients like amino acids and nucleic acid precursors[14]Altered cellular metabolism can affect drug sensitivity.
Gene Expression Altered expression of numerous genes, including those in signaling pathways[14]Potential changes in the expression of EGFR or downstream signaling molecules, affecting this compound's target engagement.
Apoptosis Induction or inhibition of apoptosis[15]Confounding results when assessing this compound-induced apoptosis.
Cell Membrane Integrity Alterations in the cell membraneMay affect drug uptake and efflux.

Table 2: Overview of Recommended Cell Line Authentication and Contamination Detection Methods

TestPurposePrincipleRecommended Frequency
STR Profiling Cell Line AuthenticationAmplification of specific short tandem repeat regions in the DNA to create a unique genetic fingerprint.[16]Upon receipt of a new cell line, before freezing, and at regular intervals during continuous culture.
PCR-Based Mycoplasma Test Mycoplasma DetectionAmplification of mycoplasma-specific DNA sequences.Routinely (e.g., monthly) for all cell lines in culture.
Hoechst Staining Mycoplasma DetectionA fluorescent dye that binds to DNA, revealing the characteristic particulate or filamentous pattern of mycoplasma outside the cell nuclei.As a supplementary or routine screening method.
Microbial Culture Bacteria & Fungi DetectionPlating of cell culture supernatant on agar plates to check for bacterial or fungal growth.When visual signs of contamination (turbidity, color change) are observed.

Experimental Protocols

1. Cell Line Authentication: Short Tandem Repeat (STR) Profiling

STR profiling is the standard method for authenticating human cell lines.[16]

  • Principle: This method uses polymerase chain reaction (PCR) to amplify specific polymorphic, short tandem repeat loci in the genome. The resulting DNA fragments are separated by size using capillary electrophoresis, creating a unique genetic profile for the cell line.[16][17]

  • Methodology:

    • Sample Preparation: Isolate genomic DNA from a fresh culture of the cell line.

    • PCR Amplification: Use a commercial STR profiling kit (e.g., Promega PowerPlex® systems) to amplify multiple STR loci simultaneously. These kits typically include primers for 8 to 16 loci plus a gender-determining marker (amelogenin).[17]

    • Capillary Electrophoresis: Separate the fluorescently labeled PCR products on a genetic analyzer.

    • Data Analysis: Analyze the resulting electropherogram using specialized software to determine the alleles present at each STR locus.

    • Profile Comparison: Compare the generated STR profile to a reference database (e.g., ATCC, Cellosaurus) to confirm the cell line's identity.[16][21] An 80% or greater match is typically required for authentication.[18]

2. Mycoplasma Detection: PCR-Based Assay

This is a highly sensitive method for detecting mycoplasma contamination.

  • Principle: This assay uses primers that target the highly conserved 16S rRNA gene sequence present in most mycoplasma species.[19]

  • Methodology:

    • Sample Collection: Collect 100 µL to 1 mL of the cell culture supernatant from a culture that is 80-90% confluent.[19][22] It is recommended to culture cells without antibiotics for a few passages before testing to increase sensitivity.[19]

    • Sample Preparation: Heat the supernatant at 95°C for 5-10 minutes to lyse the mycoplasma and release their DNA.[19][22] Centrifuge to pellet any cellular debris.

    • PCR Reaction: Set up a PCR reaction using a commercial mycoplasma detection kit.[19] Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water).

    • Thermocycling: Run the PCR reaction according to the kit's instructions. A typical protocol involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.

    • Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel. The presence of a band of the expected size (typically 250-500 bp, depending on the kit) indicates mycoplasma contamination.

3. Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[23][24]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[25][26] The amount of formazan produced is proportional to the number of viable cells.[24]

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[23] Incubate for 3-4 hours at 37°C.[25][27]

    • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[23]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[25]

    • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds EGFR->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK This compound This compound This compound->EGFR Inhibits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent this compound Experiment Results Quarantine Quarantine Cell Stock Start->Quarantine Test Perform Contamination Tests Quarantine->Test STR STR Profile for Authentication Test->STR Identity? Myco Mycoplasma Test (e.g., PCR) Test->Myco Purity? Results Analyze Test Results STR->Results Myco->Results Contaminated Contamination or Misidentification Detected Results->Contaminated Positive Clean Cell Line is Clean and Authenticated Results->Clean Negative Discard Discard Contaminated Stock. Obtain New Authenticated Stock. Contaminated->Discard Review Review Experimental Protocol and Reagents Clean->Review Repeat Repeat Experiment Discard->Repeat Review->Repeat

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental_Validation_Workflow Start Start New this compound Experiment Obtain Obtain Cell Line from Reputable Source Start->Obtain Quarantine Quarantine and Expand New Cell Line Obtain->Quarantine Authenticate Authenticate (STR Profile) & Test for Mycoplasma Quarantine->Authenticate CreateBank Create Master and Working Cell Banks Authenticate->CreateBank Experiment Perform this compound Experiment CreateBank->Experiment Monitor Routinely Monitor for Contamination Experiment->Monitor End Reliable and Reproducible Results Experiment->End Monitor->Experiment

References

Validation & Comparative

A Preclinical Comparative Analysis of Befotertinib's Efficacy in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and objective comparison of the preclinical efficacy of Befotertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other established alternatives: Osimertinib (third-generation), Afatinib (second-generation), and Gefitinib (first-generation). The data presented is collated from various preclinical studies to offer insights into their relative potencies and mechanisms of action against non-small cell lung cancer (NSCLC) harboring EGFR mutations.

Executive Summary

This compound is a novel, third-generation EGFR-TKI designed to target both activating EGFR mutations and the T790M resistance mutation.[1] Preclinical data suggests that this compound demonstrates potent and selective inhibitory activity. This guide will delve into the comparative preclinical efficacy of this compound against other EGFR-TKIs, focusing on in vitro potency and in vivo anti-tumor activity.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound, Osimertinib, Afatinib, and Gefitinib against various EGFR mutations in NSCLC cell lines. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited.

EGFR MutationCell LineThis compound IC50 (nM)Osimertinib IC50 (nM)Afatinib IC50 (nM)Gefitinib IC50 (nM)
Exon 19 Deletion PC-9N/A23[2]0.8[3]77.26[4]
L858R H3255N/AN/A0.3[3]3[5]
L858R+T790M H1975N/A5[3]57[3]>4000[4]
Exon 19 Del+T790M PC-9ERN/A13[3]165[3]N/A
Uncommon (G719X) N/A50% response in patients[6]<100[6]100-800[6]
Uncommon (L861Q) N/A70% response in patients[6]<100[6]100-800[6]

Data Presentation: Comparative In Vivo Efficacy

The table below outlines the preclinical in vivo efficacy of the compared EGFR-TKIs in xenograft models of NSCLC. The experimental conditions, such as the cell line used, animal model, drug dosage, and treatment duration, vary between studies, which should be considered when interpreting the results.

DrugCell Line XenograftAnimal ModelDosing RegimenTumor Growth InhibitionReference
This compound N/AN/A75-100 mg once daily (in patients)Superior efficacy compared to icotinib in first-line treatment.[7][7]
Osimertinib PC-9Nude mice10 mg/kg, once dailyDecreased DR4 levels and induced apoptosis.[8][8]
Afatinib H358 and H460Nude mice20 mg/kg, daily for 3 weeksSignificantly inhibited H358 tumor growth by nearly 80%.[9][9]
Gefitinib H322 (sensitive)Athymic nude mice60 mg/kg, ip daily 5/7 days for 4 weeksSignificant tumor growth delay.[10][10]
Gefitinib H157 (resistant)Athymic nude mice50 mg/kg, ip daily 5/7 days for 3 weeksNo tumor growth delay.[10][10]

N/A: Specific preclinical xenograft data for this compound with direct comparison to the other three TKIs was not available in the initial search.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz.

EGFR Signaling Pathway and TKI Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound (3rd Gen) This compound->EGFR Inhibits (Irreversible) Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR Inhibits (Irreversible) Afatinib Afatinib (2nd Gen) Afatinib->EGFR Inhibits (Irreversible) Gefitinib Gefitinib (1st Gen) Gefitinib->EGFR Inhibits (Reversible)

EGFR signaling pathway and points of TKI inhibition.
Experimental Workflow: In Vitro IC50 Determination

IC50_Workflow start Seed NSCLC cells in 96-well plates treat Treat with serial dilutions of EGFR-TKIs start->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay measure Measure absorbance/ luminescence assay->measure analyze Analyze data and calculate IC50 values measure->analyze

Workflow for determining IC50 values of EGFR-TKIs.
Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow implant Subcutaneously implant NSCLC cells into immunodeficient mice tumor_growth Allow tumors to reach a palpable size implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatment Administer EGFR-TKIs or vehicle control daily randomize->treatment monitor Monitor tumor volume and body weight regularly treatment->monitor endpoint Sacrifice mice at endpoint and analyze tumors monitor->endpoint

Workflow for a typical in vivo xenograft study.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the EGFR-TKI (e.g., this compound, Osimertinib, Afatinib, Gefitinib) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blotting for EGFR Signaling Pathway
  • Cell Lysis: Treat NSCLC cells with the EGFR-TKI for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., EGFR, Akt, mTOR, ERK) overnight at 4°C.[11] Dilutions are typically 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Animal Xenograft Model for NSCLC
  • Cell Preparation: Culture human NSCLC cells (e.g., PC-9, H1975) to 80-90% confluency and harvest them.

  • Animal Model: Use 4-6 week old female athymic nude mice or NOD/SCID mice.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells suspended in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the EGFR-TKI (e.g., this compound, Osimertinib, Afatinib, Gefitinib) or vehicle control to the mice daily via oral gavage.

  • Efficacy Evaluation: Measure tumor volume with calipers twice a week and monitor the body weight of the mice as a measure of toxicity.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors reach a predetermined size), sacrifice the mice and excise the tumors for further analysis (e.g., histology, western blotting).[10][12]

References

Befotertinib: A Comparative Guide to its Anti-Cancer Effects in Non-Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befotertinib (formerly known as D-0316) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] This guide provides a comparative overview of the anti-cancer effects of this compound, with a focus on its activity in different NSCLC cell lines. Due to the limited availability of publicly accessible, detailed preclinical data specifically for this compound, this guide utilizes data from other third-generation EGFR TKIs, such as Osimertinib, as a reference to illustrate the expected comparative efficacy and mechanism of action.

Mechanism of Action

This compound covalently binds to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding effectively blocks EGFR signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, thereby inhibiting tumor cell proliferation and survival.[2] Its high selectivity for mutant EGFR over wild-type EGFR is a key feature, aiming to minimize off-target effects and associated toxicities.[2]

Data Presentation: Comparative Efficacy of Third-Generation EGFR TKIs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various EGFR TKIs across a panel of NSCLC cell lines with different EGFR mutation statuses. This data is representative of the expected activity profile of a third-generation EGFR TKI like this compound.

Cell LineEGFR Mutation StatusErlotinib IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)Rociletinib IC50 (nM)
PC-9Exon 19 Deletion70.8845
H3255L858R120.31142
PC9-ERExon 19 Del / T790M>100001851048
H1975L858R / T790M>100002251255

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the concentration of an EGFR TKI that inhibits the growth of cancer cell lines by 50% (IC50).

Methodology:

  • Cancer cell lines (e.g., PC-9, H3255, H1975) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the cells are treated with serial dilutions of the EGFR TKI (e.g., this compound, Osimertinib) or a vehicle control (e.g., DMSO).

  • After a 72-hour incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate) is added to each well.

  • The plates are incubated for 1-4 hours at 37°C.

  • The absorbance at 490 nm is measured using a microplate reader. The quantity of formazan product, as measured by the absorbance, is directly proportional to the number of living cells in culture.

  • IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Objective: To assess the effect of an EGFR TKI on the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

  • Cells are seeded in 6-well plates and grown to 70-80% confluency.

  • Cells are then treated with the EGFR TKI at various concentrations for a specified time (e.g., 4 hours).

  • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay.

  • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK1/2, phosphorylated ERK1/2 (p-ERK1/2), and a loading control (e.g., β-actin or GAPDH).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select NSCLC Cell Lines (e.g., PC-9, H1975) cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTS) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Protein Levels, Apoptosis Rate) viability_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Evaluate Anti-Cancer Efficacy data_analysis->conclusion

References

Predicting Befotertinib Response: A Preclinical Biomarker Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of preclinical data to identify potential biomarkers for predicting the response to Befotertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). By examining its performance against other EGFR inhibitors in various preclinical models, this document aims to inform biomarker-driven drug development and patient stratification strategies.

Executive Summary

This compound is a potent, irreversible EGFR-TKI designed to target both activating EGFR mutations and the T790M resistance mutation, a common mechanism of resistance to first- and second-generation EGFR TKIs. Preclinical evidence suggests that the efficacy of this compound is closely linked to the underlying EGFR mutation status of cancer cells. This guide synthesizes available preclinical data to highlight key biomarkers that may predict sensitivity to this compound and compares its activity with other EGFR inhibitors.

Comparative Efficacy of EGFR TKIs in Preclinical Models

The in vitro sensitivity of various non-small cell lung cancer (NSCLC) cell lines to different generations of EGFR TKIs provides a basis for identifying predictive biomarkers. The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Osimertinib IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)Afatinib IC50 (nM)
PC-9 Exon 19 Deletion (delE746_A750)Data Not Available~13[1]13.06[2]7[1]0.8[1]
HCC827 Exon 19 Deletion (delE746_A750)Data Not AvailableData Not Available13.06[2]~0.02 µM (20 nM)[3]Data Not Available
NCI-H1975 L858R + T790MData Not Available5[1]> 4 µM (4000 nM)[2]> 25 µM (25000 nM)[4]57[1]
H3255 L858RData Not AvailableData Not Available0.003 µM (3 nM)[5]12[1]0.3[1]
PC-9ER Exon 19 Del + T790MData Not Available13[1]Data Not AvailableData Not Available165[1]
H1650 Exon 19 Deletion (delE746_A750), PTEN nullData Not AvailableData Not Available> 4 µM (4000 nM)[2]Data Not AvailableData Not Available

Note: Direct preclinical IC50 values for this compound in these specific cell lines were not publicly available in the searched literature. The table is populated with data for other EGFR TKIs to provide a comparative framework. The primary predictive biomarkers for response to third-generation EGFR TKIs like this compound are the presence of sensitizing EGFR mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation.

Key Biomarkers for Predicting this compound Response

Based on its mechanism of action and preclinical data from similar third-generation EGFR TKIs, the following are key putative biomarkers for predicting response to this compound:

  • EGFR Activating Mutations: The presence of activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21, is the primary prerequisite for sensitivity to EGFR TKIs, including this compound.[6]

  • EGFR T790M Resistance Mutation: this compound is specifically designed to overcome resistance mediated by the T790M "gatekeeper" mutation, which is a major cause of failure for first- and second-generation EGFR TKIs.[3][6] Therefore, the presence of T790M in conjunction with an activating EGFR mutation is a strong predictive biomarker for this compound efficacy.

  • Uncommon EGFR Mutations: A case report has shown a positive response to this compound in a patient with rare compound EGFR mutations (G719X and S768I), suggesting its potential activity against a broader range of EGFR alterations.[7] Further preclinical validation is required.

  • EGFR Exon 20 Insertions: While some novel TKIs have shown activity against EGFR exon 20 insertion mutations, specific preclinical data on this compound's efficacy in this context is limited. This remains an area for further investigation.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling pathway, which is constitutively activated by EGFR mutations in NSCLC, leading to downstream signaling cascades that promote cell proliferation and survival. EGFR TKIs like this compound act by inhibiting the tyrosine kinase activity of the EGFR, thereby blocking these downstream signals.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds This compound This compound This compound->EGFR Inhibits

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Preclinical Biomarker Discovery Workflow

The following diagram outlines a typical workflow for identifying predictive biomarkers for a targeted therapy like this compound in a preclinical setting.

Preclinical_Biomarker_Workflow Preclinical Biomarker Discovery Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_clinical Clinical Translation CellLines Panel of NSCLC Cell Lines (Characterized Genomically) DrugScreen High-Throughput Drug Screening (IC50 Determination) CellLines->DrugScreen DataAnalysis Correlational Analysis: Genomic Features vs. Drug Sensitivity DrugScreen->DataAnalysis CandidateBiomarkers Candidate Predictive Biomarkers Identified DataAnalysis->CandidateBiomarkers PDXModels Patient-Derived Xenograft (PDX) Models with Biomarker CandidateBiomarkers->PDXModels InVivoTesting In Vivo Efficacy Studies (this compound vs. Control) PDXModels->InVivoTesting ValidatedBiomarkers Validated Predictive Biomarkers InVivoTesting->ValidatedBiomarkers ClinicalTrial Biomarker-Stratified Clinical Trial Design ValidatedBiomarkers->ClinicalTrial

Caption: A streamlined workflow for preclinical biomarker discovery.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is a standard method for determining the in vitro sensitivity of cancer cell lines to a cytotoxic agent.

Objective: To determine the IC50 value of an EGFR TKI in a panel of NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., PC-9, NCI-H1975, HCC827)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • EGFR TKI (e.g., this compound, Osimertinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of the EGFR TKI in complete growth medium. A typical concentration range would be from 0.001 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the drug. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • MTT/MTS Assay:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance of the wells using a plate reader at a wavelength of 570 nm for MTT assay and 490 nm for MTS assay.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

Conclusion

The preclinical data strongly suggest that the primary biomarkers for predicting a favorable response to this compound are the presence of activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation. While direct comparative IC50 data for this compound across a wide panel of cell lines is not yet extensively published, its classification as a third-generation EGFR TKI positions it as a potent inhibitor in these molecularly defined contexts. Further preclinical studies are warranted to explore its activity against a broader spectrum of EGFR mutations, including exon 20 insertions, and to identify potential mechanisms of acquired resistance to this compound itself. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations and for the continued development of biomarker-driven strategies in the treatment of NSCLC.

References

Independent Validation of Befotertinib: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to the Performance of Befotertinib Against Other EGFR Inhibitors, Supported by Experimental Data.

This guide provides a comprehensive comparison of this compound (D-0316), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other established alternatives for the treatment of non-small cell lung cancer (NSCLC). Developed for researchers, scientists, and drug development professionals, this document summarizes key preclinical and clinical data to support independent validation of this compound's research findings.

Executive Summary

This compound is an orally administered, highly selective, third-generation EGFR TKI developed by Betta Pharmaceuticals and InventisBio.[1] It is designed to be effective against EGFR mutations, including the T790M resistance mutation that often arises after treatment with earlier-generation TKIs.[2] Clinical trials have demonstrated this compound's efficacy and manageable safety profile in patients with EGFR-mutated NSCLC. This guide will delve into the available data, comparing its performance with the second-generation TKI, Afatinib, and the third-generation TKI, Osimertinib.

Mechanism of Action

This compound is an irreversible EGFR TKI that functions by forming a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR protein.[2] This permanent inactivation of the receptor blocks downstream signaling pathways, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are crucial for cell proliferation and survival.[2] A key advantage of third-generation TKIs like this compound is their ability to potently inhibit the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR inhibitors, while showing selectivity for mutant EGFR over wild-type (WT) EGFR, potentially minimizing off-target effects.[2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors EGFR TKIs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates T790M T790M Mutation (Resistance) EGFR->T790M Develops C797S C797S Mutation (Resistance) EGFR->C797S Develops Gen1_2 1st/2nd Gen TKIs (e.g., Afatinib) Gen1_2->EGFR Inhibits (Reversible/ Irreversible) Gen3 3rd Gen TKIs (this compound, Osimertinib) Gen3->EGFR Gen3->T790M Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds T790M->Gen1_2 Confers Resistance C797S->Gen3 Confers Resistance

EGFR Signaling Pathway and TKI Inhibition

Preclinical Performance Comparison

Detailed head-to-head preclinical studies for this compound are not extensively available in the public domain. However, data from studies on other third-generation EGFR TKIs can provide a benchmark for expected performance. The table below summarizes publicly available half-maximal inhibitory concentration (IC50) values for Afatinib and Osimertinib against various EGFR mutations. This data is crucial for understanding the potency and selectivity of these inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of EGFR TKIs

EGFR Mutation StatusAfatinib (IC50, nM)Osimertinib (IC50, nM)This compound (IC50, nM)
Wild-Type (WT) >1000215 - 493Data not publicly available
Exon 19 Deletion 0.5 - 112 - 15Data not publicly available
L858R 1 - 1013 - 21Data not publicly available
L858R + T790M >50010 - 15Data not publicly available
Exon 19 Del + T790M >5008 - 12Data not publicly available

Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific cell line and assay conditions.

Clinical Efficacy and Safety Comparison

Clinical trials provide the most robust data for comparing the efficacy and safety of this compound with other EGFR TKIs. The following tables summarize key findings from pivotal clinical trials.

Table 2: Efficacy of this compound and Competitor TKIs in First-Line Treatment of EGFR-Mutated NSCLC

DrugTrialComparatorMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound NCT04206072Icotinib22.1 months81.3%
Osimertinib FLAURA (NCT02296125)Gefitinib or Erlotinib18.9 months80%[3]
Afatinib LUX-Lung 7 (NCT01466660)Gefitinib11.0 months70%[4]

Table 3: Efficacy of this compound and Competitor TKIs in T790M-Positive NSCLC (Second-Line or Later)

DrugTrialComparatorMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound NCT03861156 (Cohort B)Single-arm12.5 months (investigator-assessed)67.6% (IRC-assessed)
Osimertinib AURA3 (NCT02151981)Platinum-pemetrexed chemotherapy10.1 months71%[3]
Afatinib LUX-Lung 1 (NCT00656136)*Placebo3.3 months7%

*Note: The LUX-Lung 1 trial was conducted in a heavily pre-treated population and was not specifically in a T790M-selected population.

Table 4: Overview of Common Grade 3 or Higher Treatment-Related Adverse Events (TRAEs)

DrugCommon Grade ≥3 TRAEs
This compound Thrombocytopenia, rash, diarrhea, anemia, increased AST/ALT
Osimertinib Rash, diarrhea, paronychia, dry skin
Afatinib Diarrhea, rash/acne, stomatitis, paronychia

Experimental Protocols

Detailed experimental protocols for the preclinical validation of this compound are not publicly available. However, this section outlines standard methodologies for key experiments used in the development of EGFR TKIs.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various forms of the EGFR kinase.

Methodology:

  • Recombinant human EGFR protein (wild-type and various mutant forms) is incubated with the test compound at varying concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound.

Cell Viability/Proliferation Assay

Objective: To assess the effect of the test compound on the viability and proliferation of cancer cell lines harboring different EGFR mutations.

Methodology:

  • Human NSCLC cell lines with known EGFR mutation status (e.g., PC-9 for exon 19 deletion, H1975 for L858R+T790M) are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of the test compound and incubated for a period of 72 hours.

  • Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo) assay.

  • The absorbance or luminescence is read using a plate reader, and the data is used to calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis

Objective: To confirm the on-target effect of the test compound by assessing the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

  • Cancer cell lines are treated with the test compound at various concentrations for a specified time.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is probed with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.

  • Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate and an imaging system.

Experimental and Logical Workflows

The development and validation of a novel EGFR TKI like this compound typically follows a structured workflow, from initial discovery to clinical application.

TKI_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market Discovery Compound Discovery & Screening In_Vitro In Vitro Assays (Kinase & Cell-based) Discovery->In_Vitro Lead Optimization In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Candidate Selection Tox Toxicology Studies In_Vivo->Tox Safety Assessment Phase1 Phase I Trials (Safety & Dosing) Tox->Phase1 IND Submission Phase2 Phase II Trials (Efficacy & Safety) Phase1->Phase2 Dose Expansion Phase3 Phase III Trials (Comparison to Standard of Care) Phase2->Phase3 Pivotal Studies Approval Regulatory Approval Phase3->Approval NDA Submission Post_Market Post-Market Surveillance (Phase IV) Approval->Post_Market Real-world Evidence

EGFR TKI Development and Validation Workflow

Conclusion

The available data indicates that this compound is a potent and selective third-generation EGFR TKI with a promising efficacy and safety profile for the treatment of EGFR-mutated NSCLC, including tumors harboring the T790M resistance mutation. Its performance in clinical trials appears comparable to other third-generation inhibitors like Osimertinib and superior to earlier-generation TKIs. For a more definitive comparative assessment, particularly at the preclinical level, the public release of detailed in vitro and in vivo data for this compound is necessary. This guide provides a framework for researchers and drug development professionals to evaluate the current evidence and integrate this compound into the evolving landscape of targeted therapies for NSCLC.

References

A Comparative Preclinical Meta-Analysis of Third-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical data on third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, offering an objective comparison of their performance and a detailed overview of the experimental methodologies used in their evaluation.

Third-generation EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly those with the T790M resistance mutation. This guide synthesizes preclinical data for prominent third-generation EGFR inhibitors, including osimertinib, rociletinib, lazertinib, and almonertinib, to facilitate a comparative understanding of their efficacy and mechanisms of action.

Data Presentation: In Vitro Efficacy

The in vitro potency of third-generation EGFR inhibitors is a key indicator of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various inhibitors against cell lines expressing common activating EGFR mutations (e.g., Exon 19 deletion, L858R), the T790M resistance mutation, and wild-type (WT) EGFR. Lower IC50 values indicate greater potency.

InhibitorEGFR MutationCell LineIC50 (nM)Reference
Osimertinib Ex19del/T790MPC-9ER13[1]
L858R/T790MH19755[1]
Exon 20 Ins (Y764_V765insHH)Ba/F3>1000[1]
WTA431471.6[2]
Rociletinib Ex19del/T790MPC-9ER37[1]
L858R/T790MH197523[1]
WT->1000[3]
Lazertinib L858R/T790M-2[4]
WT-72[4]
Almonertinib L858R/T790MH1975~5[4]
WT-~180[4]
Furmonertinib Ex19DelPC-93.3[2]
L858R/T790MH197510[2]
WTA431162.6[2]

Data Presentation: In Vivo Efficacy

Preclinical in vivo studies using xenograft models are critical for evaluating the anti-tumor activity of EGFR inhibitors. The following table summarizes tumor growth inhibition (TGI) data from preclinical studies. Due to the lack of direct head-to-head preclinical studies for all compared inhibitors, data is presented from individual studies.

InhibitorAnimal ModelCell LineDosingTumor Growth Inhibition (%)Reference
Osimertinib Mouse XenograftH1975 (L858R/T790M)25 mg/kg/daySustained tumor regression[5]
Lazertinib Mouse XenograftH1975 (L858R/T790M)10-25 mg/kgMore significant TGI than Osimertinib at same doses[4]
Furmonertinib Mouse XenograftPC-9 (Ex19Del)10 mg/kg/dayComplete tumor regression[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the dose-dependent effect of EGFR inhibitors on the viability of cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Third-generation EGFR inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Drug Treatment: Treat cells with serial dilutions of the EGFR inhibitors for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Western Blot Analysis for EGFR Signaling

This protocol is used to determine the effect of EGFR inhibitors on the phosphorylation of key downstream signaling proteins.

Materials:

  • NSCLC cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: p-EGFR (1:1000), EGFR (1:1000), p-AKT (1:1000), AKT (1:1000), p-ERK (1:1000), ERK (1:1000).[6][7][8]

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection reagent and an imaging system.

In Vivo Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of EGFR inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • NSCLC cell lines (e.g., H1975) or patient-derived tumor fragments

  • Matrigel

  • Third-generation EGFR inhibitors formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells mixed with Matrigel into the flank of each mouse. For patient-derived xenografts (PDXs), surgically implant a small tumor fragment.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the EGFR inhibitor or vehicle control daily via oral gavage.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition and assess overall survival.

Mandatory Visualization

Signaling Pathways

The primary signaling pathways downstream of EGFR that are inhibited by third-generation TKIs are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K TKI 3rd Gen TKI TKI->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathways inhibited by third-generation TKIs.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel third-generation EGFR inhibitor.

Preclinical_Workflow Start Compound Synthesis & Library Screening InVitro In Vitro Assays (Cell Viability, Kinase Inhibition) Start->InVitro Signaling Mechanism of Action (Western Blot for Signaling Pathways) InVitro->Signaling InVivo In Vivo Efficacy (Xenograft Models) Signaling->InVivo Tox Preliminary Toxicology & PK/PD Studies InVivo->Tox IND IND-Enabling Studies Tox->IND

Caption: Preclinical workflow for third-generation EGFR inhibitor development.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Befotertinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling befotertinib, a potent EGFR tyrosine kinase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to public health and prevents environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, mandating careful management of its waste stream.[1]

The disposal of this compound, like other pharmaceutical waste in the United States, is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3][4] The primary framework for hazardous waste management is the Resource Conservation and Recovery Act (RCRA).[2][3]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the essential steps for the safe disposal of this compound and associated materials. This guidance is based on general best practices for chemotherapy and cytotoxic waste.

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step. This compound waste must be classified as either "trace" or "bulk" chemotherapy waste. This distinction determines the appropriate container and disposal pathway.

  • Trace Chemotherapy Waste: This category includes items with minimal residual amounts of the drug (less than 3% of the original volume).[5] Examples include empty vials, syringes, IV bags, and personal protective equipment (PPE) like gloves and gowns that are not heavily contaminated.[5]

  • Bulk Chemotherapy Waste: This includes any amount of this compound that does not meet the "RCRA empty" criterion of less than 3% residual waste.[5] This encompasses unused or partially used vials, spill cleanup materials, and heavily contaminated PPE.[5]

Step 2: Use of Designated Waste Containers

Once identified, the waste must be placed in appropriate, clearly labeled, color-coded containers to prevent accidental mixing with other waste streams.

  • Trace Waste: Place in yellow chemotherapy waste containers.[5] If sharps are contaminated with this compound, they should be placed in a designated purple sharps container for chemotherapy waste.[5][6]

  • Bulk Waste: Place in black hazardous waste containers.[5] This ensures it is handled according to the more stringent regulations for hazardous pharmaceutical waste.[5]

Step 3: Handling and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling this compound waste.

  • Secure Storage: Store filled waste containers in a secure, designated area away from patient care and public access areas while awaiting pickup. These containers should be tightly sealed.[4]

  • Avoid Environmental Release: Never dispose of this compound down the drain or in regular trash.[2][7] Its high aquatic toxicity requires that release to the environment be avoided.[1]

Step 4: Final Disposal

The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste management company.

  • High-Temperature Incineration: The recommended and often required method for destroying cytotoxic and other hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[2][3][6][8]

  • Documentation: Maintain meticulous records of all pharmaceutical waste generated and disposed of, including the type and quantity of waste. This is a key component of regulatory compliance. DEA Form 41 is used for documenting the destruction of controlled substances, which may be a relevant procedure depending on facility-specific protocols for high-value investigational drugs.[4]

Data Presentation: this compound Waste Categorization

Waste CategoryDefinitionExamplesDisposal Container
Trace Chemotherapy Waste Contains less than 3% of the original drug volume by weight.[5]Empty drug vials, IV bags, and tubing; used gloves, gowns, and other PPE not saturated with the drug.[5]Yellow container labeled "Trace Chemotherapy Waste".[5] Sharps go into a purple sharps container.[6]
Bulk Chemotherapy Waste Contains more than 3% of the original drug volume; includes materials from spill cleanups.[5]Partially used vials of this compound; spill cleanup materials; heavily contaminated PPE.[5]Black container labeled "Hazardous Waste".[5]

Experimental Protocols

The proper disposal of this compound is a regulatory and safety procedure rather than an experimental one. The "protocol" consists of the step-by-step guidelines provided above, which are derived from federal and state regulations governing hazardous pharmaceutical waste. All personnel handling such materials must be trained on these procedures.[2]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.

Befotertinib_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Segregation & Assessment cluster_2 Containerization cluster_3 Final Disposal Pathway start This compound Waste Generated (e.g., vial, PPE, spill material) assess Assess Contamination Level start->assess trace_soft Trace Waste (<3%) (e.g., gloves, gowns) assess->trace_soft < 3% Residual & Soft trace_sharps Trace Sharps Waste (e.g., needles) assess->trace_sharps < 3% Residual & Sharp bulk Bulk Waste (>3%) (e.g., partial vial, spill) assess->bulk > 3% Residual or Spill pickup Secure Storage for Pickup trace_soft->pickup Place in Yellow Bin trace_sharps->pickup Place in Purple Sharps Bin bulk->pickup Place in Black Bin disposal Transport by Licensed Hazardous Waste Hauler pickup->disposal incinerate High-Temperature Incineration disposal->incinerate

Caption: Workflow for the segregation and disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Befotertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals handling Befotertinib. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a third-generation EGFR tyrosine kinase inhibitor used in non-small cell lung cancer research.[1] Due to its cytotoxic nature, indicated by its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, stringent safety protocols are imperative to minimize exposure and ensure a safe laboratory environment.[2]

Hazard Classification and Safety Precautions

A thorough risk assessment is the first step in ensuring safety.[3] The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS PictogramsSignal WordHazard StatementsPrecautionary Statements
Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[2]GHS07 (Exclamation Mark), GHS09 (Environment)WarningH302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following diagram illustrates the decision-making process for PPE selection based on the handling activity.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound activity Identify Handling Activity start->activity weighing Weighing/Compounding (powder) activity->weighing Powder form dissolving Dissolving/Diluting (liquid) activity->dissolving Liquid form administering Administering to cell cultures/animals activity->administering Cell/Animal administration waste Waste Disposal/Spill Cleanup activity->waste Disposal/Spill ppe_powder Double Gloves (Chemo-rated) Disposable Gown Eye Protection (Goggles/Face Shield) Respiratory Protection (N95/N100) weighing->ppe_powder ppe_liquid Double Gloves (Chemo-rated) Disposable Gown Eye Protection (Goggles/Face Shield) dissolving->ppe_liquid ppe_admin Double Gloves (Chemo-rated) Disposable Gown Eye Protection (Safety Glasses with side shields) administering->ppe_admin ppe_waste Double Gloves (Chemo-rated) Disposable Gown Eye Protection (Goggles/Face Shield) Respiratory Protection (if spill involves powder) waste->ppe_waste

Caption: PPE selection workflow for handling this compound.

Detailed PPE Requirements

Based on guidelines for handling cytotoxic drugs, the following PPE is mandatory when working with this compound.[1][4][5]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves.[4] The outer glove should be worn over the gown cuff.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Gown Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4][6]Protects skin and personal clothing from contamination.
Eye and Face Protection Safety goggles and a face shield should be worn when there is a risk of splashes or aerosols.[1][7] For low-risk activities, safety glasses with side shields are the minimum requirement.Protects mucous membranes of the eyes from accidental splashes.
Respiratory Protection A NIOSH-approved N95 or N100 respirator is required when handling this compound powder outside of a containment device (e.g., weighing).[4][7]Prevents inhalation of aerosolized drug particles.
Shoe Covers Disposable shoe covers should be worn in areas where this compound is handled.[1]Prevents the tracking of contaminants out of the designated work area.

Experimental Protocols: Safe Handling Procedures

Adherence to the following step-by-step procedures is crucial for minimizing exposure risk.

A. Preparation and Compounding (Handling Powder)
  • Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to control for airborne particles.[3]

  • Donning PPE: Before entering the designated area, don shoe covers, a disposable gown, two pairs of chemotherapy-rated nitrile gloves (one under and one over the gown cuff), and a NIOSH-approved respirator.

  • Weighing: Use a containment balance enclosure if available. If not, perform weighing within a chemical fume hood.

  • Cleaning: After weighing, decontaminate the work surface with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the designated doffing area, ensuring not to contaminate skin or clothing. Dispose of all PPE as cytotoxic waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]

B. Handling of Solutions
  • Donning PPE: Wear a disposable gown, two pairs of chemotherapy-rated nitrile gloves, and safety goggles. A face shield is recommended if there is a significant risk of splashing.

  • Manipulation: All manipulations of this compound solutions should be performed in a chemical fume hood or biological safety cabinet.

  • Luer-Lock Fittings: Use syringes and needles with Luer-lock fittings to prevent accidental disconnection and leakage.[1]

  • Doffing and Hand Washing: Follow the same doffing and handwashing procedures as for handling the powder.

Emergency Procedures

A. Accidental Exposure
Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[9] Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
Inhalation Move to fresh air immediately. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
B. Spill Management
  • Alert Personnel: Immediately alert others in the area of the spill.

  • Evacuate: Evacuate the immediate area if the spill is large or involves a significant amount of powder.

  • Don PPE: Before cleaning the spill, don the appropriate PPE, including a respirator for powder spills.[7]

  • Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid creating dust.

  • Cleanup: Working from the outside in, carefully clean the spill area.

  • Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.[10]

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent.

Disposal Plan

All materials contaminated with this compound, including unused product, empty containers, and all used PPE, are considered cytotoxic waste and must be disposed of accordingly.[10]

  • Segregation: Segregate cytotoxic waste from other laboratory waste in clearly labeled, leak-proof, and puncture-resistant containers.[10]

  • Labeling: Containers must be clearly labeled with the cytotoxic hazard symbol.

  • Disposal Vendor: Follow institutional and local regulations for the disposal of cytotoxic waste, which typically involves incineration by a licensed hazardous waste vendor.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Befotertinib
Reactant of Route 2
Reactant of Route 2
Befotertinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.